molecular formula C7H13N3 B2788557 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine CAS No. 957261-74-4

1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine

Cat. No.: B2788557
CAS No.: 957261-74-4
M. Wt: 139.202
InChI Key: ISXYLDXKTNOIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.202. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylpyrazol-1-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(8)5-10-4-3-7(2)9-10/h3-4,6H,5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXYLDXKTNOIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profiling & Physicochemical Characterization of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling and physicochemical characterization of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine .

Executive Summary

1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine (CAS: Analogous to 936940-15-7) is a bifunctional heterocyclic building block characterized by a basic primary amine and a neutral-to-weakly-basic pyrazole core. Its solubility profile is the critical determinant for reaction yield optimization (specifically N-alkylation and amide coupling), purification efficiency (crystallization vs. chromatography), and formulation stability.

This guide provides a self-validating framework for establishing the solubility profile of this compound. Given the absence of standardized pharmacopeial data for this specific intermediate, this document outlines the "First-Principles Determination Protocol" used to generate high-fidelity solubility data.

Physicochemical Context & Structural Analysis

Before initiating wet-lab protocols, we must ground our expectations in the molecular structure.

PropertyValue (Predicted/Analog)Implication for Solubility
Molecular Weight ~139.19 g/mol Low MW favors high solubility in diverse organic solvents.
H-Bond Donors 2 (Primary Amine)High affinity for polar protic solvents (MeOH, Water).
H-Bond Acceptors 3 (Pyrazolic N, Amine N)Good solubility in polar aprotic solvents (DMSO, DMF).
pKa (Amine) ~10.2 (Aliphatic amine)High pH-dependent solubility; salt formation likely in acidic media.
pKa (Pyrazole) ~2.5 (Conjugate acid)Negligible protonation in neutral solvents.
LogP ~0.5 - 1.2Amphiphilic nature; likely soluble in both aqueous and organic phases.
Theoretical Solubility Map

Based on the Hansen Solubility Parameters (HSP) , we predict the following qualitative profile:

  • High Solubility (>100 mg/mL): Methanol, Ethanol, DMSO, DMF, Dichloromethane (DCM).

  • Moderate Solubility (10–100 mg/mL): Ethyl Acetate, Acetone, Toluene.

  • Low Solubility (<10 mg/mL): n-Heptane, Hexane, Cyclohexane (due to amine polarity).

Experimental Methodology: The "Self-Validating" System

To ensure data integrity, we utilize a Saturation Shake-Flask Method coupled with HPLC-UV quantification . This protocol includes internal checkpoints to validate equilibrium.

Workflow Visualization

The following diagram illustrates the critical path for solubility determination, ensuring thermodynamic equilibrium is reached before sampling.

SolubilityProtocol Start Start: Solid Sample Preparation SolventAdd Add Solvent (Excess Solid) Start->SolventAdd Equilibration Orbital Shaking (24h @ 25°C / 37°C) SolventAdd->Equilibration Check Solid Present? Equilibration->Check AddSolid Add More Solid Check->AddSolid No (Solution Clear) Filter Filtration (0.45 µm PTFE) Isothermal Check->Filter Yes (Suspension) AddSolid->Equilibration Dilution Dilution (Mobile Phase) Filter->Dilution Analysis HPLC-UV / LC-MS Analysis Dilution->Analysis Calc Calculate Solubility (S) Analysis->Calc

Figure 1: Decision tree for Saturation Shake-Flask solubility determination.

Detailed Protocol Steps

Step 1: Supersaturation Setup

  • Weigh approx. 50 mg of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine into a 4 mL borosilicate vial.

  • Add 250 µL of the target solvent.

  • Validation Check: If the solid dissolves instantly, add more solid until a persistent suspension is observed.

Step 2: Equilibration

  • Place vials in a thermostatic orbital shaker (e.g., Eppendorf ThermoMixer).

  • Agitate at 750 rpm for 24 hours to ensure thermodynamic equilibrium.

  • Note: For temperature-dependent profiling, run parallel sets at 25°C, 35°C, and 45°C.

Step 3: Phase Separation & Quantification

  • Centrifuge at 10,000 rpm for 5 minutes (temperature controlled).

  • Filter supernatant through a 0.22 µm PTFE syringe filter . Crucial: Pre-warm the filter for high-temperature samples to prevent precipitation.

  • Dilute the filtrate 1:100 with Acetonitrile/Water (50:50) to fit within the HPLC linear calibration range.

  • Quantify against a 5-point calibration curve.

Thermodynamic Modeling of Solubility Data

Once experimental data is gathered (mole fraction solubility,


), it must be fitted to thermodynamic models to predict solubility at unmeasured temperatures. This is vital for designing crystallization processes.
Modified Apelblat Equation

The solubility of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine in pure solvents is best modeled using the Modified Apelblat Equation :



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
van't Hoff Analysis

To understand the dissolution mechanism (enthalpy vs. entropy driven), use the van't Hoff plot:



  • 
     : Enthalpy of solution (positive value indicates endothermic dissolution).
    
  • 
     : Entropy of solution.
    

Interpretation Guide:

  • Linear Plot: Indicates constant enthalpy of solution over the temperature range.

  • Non-Linear Plot: Suggests a change in heat capacity (

    
    ) or a polymorphic transition of the solid phase.
    

Solvent Selection for Applications

Based on the chemical structure and standard solubility trends for aminopyrazoles, the following solvent systems are recommended for specific development stages:

Reaction Solvents (Nucleophilic Substitution)
  • Recommended: Acetonitrile (MeCN) or DMF .

  • Rationale: These polar aprotic solvents solvate the pyrazole cation well but leave the amine nucleophile "naked" and reactive, enhancing reaction rates.

Extraction & Work-up
  • Recommended: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Rationale: The compound is moderately lipophilic (LogP ~0.8). At pH > 11 (adjusted with NaOH), the amine is deprotonated and partitions heavily into DCM.

Crystallization (Purification)
  • System: Isopropanol (IPA) / n-Heptane .

  • Rationale: The compound is highly soluble in IPA (polar) but insoluble in Heptane (non-polar).

  • Protocol: Dissolve in hot IPA, slowly add Heptane as an anti-solvent, and cool to 0°C to induce crystallization.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Grant, D. J. W., & Higuchi, T. Solubility Behavior of Organic Compounds. Wiley-Interscience, 1990.

  • Jouyban, A. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 2008.

  • PubChem. Compound Summary for 1-(1H-pyrazol-1-yl)propan-2-amine (Analogous substructure). National Library of Medicine.

  • Sigma-Aldrich. Safety Data Sheet & Properties for Pyrazole Derivatives.

An In-depth Technical Guide to the Role of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This guide focuses on the synthetic utility of a specific, yet underexplored, building block: 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine . While direct literature on this molecule is sparse, its structure—a primary amine tethered to a stable pyrazole core—presents it as a highly versatile synthon for constructing complex heterocyclic systems. This document provides a comprehensive analysis of its synthesis via reductive amination of a commercially available precursor and elucidates its pivotal role as a nucleophilic component in the synthesis of fused heterocycles, with a detailed focus on the construction of the medicinally significant pyrazolo[1,5-a]pyrimidine scaffold.[3]

Introduction: The Pyrazole Scaffold and the Untapped Potential of a Key Synthon

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental structural motif in pharmaceutical sciences.[4][5] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, have led to its incorporation into drugs targeting a wide array of diseases.[1] The functionalization of the pyrazole core allows for the fine-tuning of a molecule's pharmacological profile.[6]

This guide illuminates the role of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine, a chiral amine that serves as a powerful intermediate. The primary amine group provides a reactive handle for a multitude of chemical transformations, enabling its use as a foundational element in the assembly of more elaborate molecular architectures. We will explore its logical synthesis and demonstrate its application as a key 1,3-bisnucleophile equivalent in the construction of fused pyrimidine rings, a reaction of significant importance in drug discovery.

Synthesis of the Core Building Block: 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine

The most direct and industrially scalable route to the title amine is through the reductive amination of its corresponding ketone, 1-(3-methyl-1H-pyrazol-1-yl)propan-2-one, which is commercially available. Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control, avoiding the over-alkylation issues common in direct alkylation methods.[7]

The process involves the in-situ formation of an imine by reacting the ketone with an ammonia source, followed by immediate reduction to the primary amine. This one-pot procedure is highly efficient and can be performed using a variety of reducing agents.[8][9]

Workflow for the Synthesis of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine

G cluster_0 Reductive Amination Protocol Ketone 1-(3-methyl-1H-pyrazol-1-yl)propan-2-one Reaction Imine Formation & In-Situ Reduction Ketone->Reaction Ammonia Ammonia Source (e.g., NH4OAc, NH3 in MeOH) Ammonia->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction ReducingAgent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) ReducingAgent->Reaction Added after imine formation or concurrently Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Distillation/Chromatography) Workup->Purification Product 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine Purification->Product

Caption: Synthetic workflow for 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine.

Detailed Experimental Protocol: Reductive Amination

This protocol is a robust, general method adapted from established procedures for the synthesis of primary amines from ketones.[8][10]

Materials:

  • 1-(3-methyl-1H-pyrazol-1-yl)propan-2-one (1.0 eq)

  • Ammonium acetate (10.0 eq)

  • Methanol (anhydrous)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stirrer, add 1-(3-methyl-1H-pyrazol-1-yl)propan-2-one and ammonium acetate.

  • Add anhydrous methanol to dissolve the reactants (concentration approx. 0.5 M).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium cyanoborohydride portion-wise over 15 minutes. Causality: NaBH₃CN is chosen as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted ketone, maximizing yield.[7][11] The reaction is typically exothermic and may require cooling.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by slowly adding 1 M HCl until the pH is ~2 to decompose excess hydride reagent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2 M NaOH to a pH of >12 to ensure the amine product is in its free base form.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine.

Self-Validation: The purity and identity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the ketone carbonyl signal (~200 ppm in ¹³C NMR) and the appearance of new signals corresponding to the aminopropanyl chain are key indicators of a successful transformation.

Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused N-heterocycles with a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][12] The most common and versatile synthesis involves the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[3][13] In this reaction, 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine acts as a masked 3-aminopyrazole, where the exocyclic primary amine initiates the cyclization cascade.

Reaction Mechanism: Annulation of the Pyrimidine Ring

G cluster_0 Pyrazolo[1,5-a]pyrimidine Synthesis Mechanism Amine 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine Condensation Nucleophilic Attack (Amine on Carbonyl) Amine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Forms C=N bond Cyclization Intramolecular Cyclization (Pyrazole N2 on second Carbonyl) Intermediate->Cyclization Tautomerization Dehydration Dehydration Cyclization->Dehydration Forms new 6-membered ring Product Substituted Pyrazolo[1,5-a]pyrimidine Dehydration->Product Aromatization

Caption: Mechanism for pyrazolo[1,5-a]pyrimidine formation.

Detailed Experimental Protocol: Synthesis of a Model Pyrazolo[1,5-a]pyrimidine

This protocol describes the synthesis of 5,7-dimethyl-2-(1-(3-methyl-1H-pyrazol-1-yl)ethyl)pyrazolo[1,5-a]pyrimidine.

Materials:

  • 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.1 eq)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine in glacial acetic acid.

  • Add acetylacetone to the solution.

  • Heat the reaction mixture to reflux (approx. 118 °C) for 4-8 hours. Causality: Acetic acid serves as both the solvent and an acid catalyst, promoting both the initial condensation and the subsequent dehydration step.[14] Refluxing provides the necessary activation energy for the cyclization and dehydration.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[1,5-a]pyrimidine derivative.

Self-Validation: The structure of the product should be confirmed by spectroscopic methods. ¹H NMR will show characteristic signals for the pyrimidine ring protons and the disappearance of the primary amine protons. High-resolution mass spectrometry will confirm the molecular formula.

Data-Driven Insights: Reaction Efficiency

The synthesis of pyrazolo[1,5-a]pyrimidines is a robust and high-yielding process. The table below summarizes reported yields for analogous reactions, providing a quantitative benchmark for the expected efficiency of the described protocols.

5-Aminopyrazole Derivative1,3-Dicarbonyl CompoundConditionsYield (%)Reference
5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrilePentane-2,4-dioneAcOH, Reflux, 5h89[14]
Ethyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylatePentane-2,4-dioneAcOH, Reflux, 6h92[14]
3-Amino-1H-pyrazole2-ArylmalondialdehydesAcidic40-60[13]
3-Substituted-5-amino-1H-pyrazoles2-AcetylcyclopentanoneMicrowaveGood[12]
5-Amino-3-arylamino-pyrazolesVarious β-dicarbonylsAcOH, Reflux87-95[14]

Conclusion and Future Outlook

1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine, while not extensively documented, stands as a synthon of considerable potential in heterocyclic chemistry. Its straightforward synthesis from a commercially available ketone via reductive amination makes it an accessible and valuable building block. As demonstrated, its primary amine functionality serves as an excellent nucleophile for constructing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are of high interest in drug discovery.[3][12]

Future research could explore the utility of this amine in other annulation reactions, such as the synthesis of pyrazolo-pyridines or pyrazolo-diazepines, by reacting it with different dielectrophilic partners. Furthermore, its chirality opens avenues for the development of enantiomerically pure heterocyclic compounds, a critical aspect of modern pharmaceutical development. The insights and protocols provided in this guide aim to equip researchers with the foundational knowledge to unlock the synthetic potential of this versatile pyrazole derivative.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). PMC. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Aldehydes and Ketones to Amines. (2024). Chemistry Steps. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (2015). ResearchGate. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing. [Link]

  • Construction of pyrazolo[1,5-a]pyrimidines and pyrimido[1,2-b]indazoles with calcium carbide as an alkyne source. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (2018). Amazon AWS. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. (2016). ResearchGate. [Link]

  • Reductive amination of ketones to primary amines. (2019). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. (2025). ACS Omega. [Link]

Sources

The Ascendant Therapeutic Potential of Pyrazole-Based Propan-2-Amine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a New Course in Pyrazole Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a cornerstone of medicinal chemistry. Its structural versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[1][2] From the anti-inflammatory celecoxib to the anti-cancer agent crizotinib, pyrazole-containing drugs have made a significant impact on modern medicine.[3][4] This guide, however, ventures into a more specialized and burgeoning subclass: pyrazole-based propan-2-amine compounds. By integrating a flexible propan-2-amine side chain, these molecules unlock novel pharmacological profiles, offering exciting new avenues for therapeutic intervention. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and evaluation of this promising class of compounds.

The Strategic Synthesis of Pyrazole-Based Propan-2-Amine Scaffolds

The synthetic accessibility of a compound class is a critical determinant of its viability in drug discovery. Pyrazole-based propan-2-amine derivatives can be constructed through several robust and adaptable synthetic routes. A common and effective strategy involves a multi-step sequence that begins with the construction of the core pyrazole ring, followed by the introduction of the propan-2-amine moiety.

A representative synthetic pathway often commences with the Knorr pyrazole synthesis or a variation thereof, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[5] This foundational reaction allows for the facile introduction of a variety of substituents onto the pyrazole ring, which is crucial for tuning the pharmacological properties of the final compounds.

Following the formation of the pyrazole core, the propan-2-amine side chain can be installed through several methods. One common approach involves the alkylation of a pyrazole nitrogen with a suitable 1-halopropan-2-one, followed by reductive amination. This sequence provides a versatile entry point for introducing a wide range of amines, thereby enabling extensive structure-activity relationship (SAR) studies.

Illustrative Synthetic Workflow:

cluster_0 Pyrazole Core Synthesis cluster_1 Propan-2-amine Side Chain Installation β-Dicarbonyl β-Dicarbonyl Pyrazole Core Pyrazole Core β-Dicarbonyl->Pyrazole Core Condensation Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Pyrazole Core Intermediate Intermediate Pyrazole Core->Intermediate Alkylation 1-Halopropan-2-one 1-Halopropan-2-one 1-Halopropan-2-one->Intermediate Final Compound Final Compound Intermediate->Final Compound Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Final Compound Reductive Amination

Caption: A generalized synthetic workflow for pyrazole-based propan-2-amine compounds.

A Spectrum of Biological Activities: From Cancer to Inflammation

The introduction of the propan-2-amine moiety imparts a unique set of physicochemical properties to the pyrazole scaffold, leading to a diverse range of biological activities. The amine group can act as a hydrogen bond donor and acceptor, and its basicity allows for ionic interactions with biological targets. Furthermore, the flexibility of the propane linker enables the molecule to adopt various conformations, facilitating optimal binding to different protein active sites.

Antiproliferative and Cytotoxic Effects

A significant body of research has focused on the anticancer potential of pyrazole derivatives.[6] The propan-2-amine subclass has shown particular promise in this area. These compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[7][8]

The presence of specific substituents on both the pyrazole ring and the amine can dramatically influence the cytotoxic potency and selectivity of these compounds against different cancer cell lines. For instance, the incorporation of halogenated aryl groups or heterocyclic moieties has been shown to enhance anticancer activity.[9][10]

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents remains a high priority. Pyrazole derivatives have a well-established history as anti-inflammatory drugs, with celecoxib being a prime example.[11][12] Pyrazole-based propan-2-amine compounds have also demonstrated significant anti-inflammatory and analgesic effects in preclinical models.[3][5]

The mechanism of action for these anti-inflammatory effects is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[12][13] The propan-2-amine side chain can play a crucial role in binding to the active site of COX enzymes, contributing to both potency and selectivity.

Antimicrobial and Antifungal Activities

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics and antifungals. Pyrazole-containing compounds have emerged as a promising scaffold for the development of novel antimicrobial agents.[14][15] The inclusion of a propan-2-amine side chain can enhance the antimicrobial and antifungal properties of the pyrazole core.

These compounds can disrupt microbial growth through various mechanisms, including the inhibition of essential enzymes, interference with cell wall synthesis, and disruption of membrane integrity.[16][17] The specific substituents on the pyrazole and amine moieties are critical for determining the spectrum of activity against different bacterial and fungal strains.

Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design

The systematic exploration of structure-activity relationships is fundamental to optimizing the therapeutic potential of a lead compound. For pyrazole-based propan-2-amine derivatives, several key structural features have been identified that influence their biological activity.

  • Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole core are critical. Electron-withdrawing groups, such as halogens or nitro groups, on aryl rings attached to the pyrazole can enhance antiproliferative and anti-inflammatory activities.[2][9]

  • The Nature of the Amine: The choice of the amine component in the propan-2-amine side chain significantly impacts biological activity. The incorporation of bulky or heterocyclic amines can modulate receptor binding and pharmacokinetic properties.[18]

  • Stereochemistry: The propan-2-amine linker introduces a chiral center, and the stereochemistry at this position can have a profound effect on biological activity. It is often observed that one enantiomer is significantly more potent than the other, highlighting the importance of stereoselective synthesis and evaluation.

Logical Relationship Diagram:

cluster_SAR Key Structural Modifications (SAR) cluster_Activities Biological Activities CoreScaffold Pyrazole-Propan-2-Amine Scaffold PyrazoleSubs Pyrazole Ring Substituents CoreScaffold->PyrazoleSubs AmineSubs Amine Moiety Variations CoreScaffold->AmineSubs Stereochem Stereochemistry CoreScaffold->Stereochem Antiproliferative Antiproliferative PyrazoleSubs->Antiproliferative Antiinflammatory Antiinflammatory PyrazoleSubs->Antiinflammatory AmineSubs->Antiproliferative Antimicrobial Antimicrobial AmineSubs->Antimicrobial Stereochem->Antiproliferative Stereochem->Antiinflammatory

Caption: Key structure-activity relationships for pyrazole-based propan-2-amine compounds.

Essential Experimental Protocols for Biological Evaluation

To rigorously assess the therapeutic potential of novel pyrazole-based propan-2-amine compounds, a battery of standardized and validated in vitro and in vivo assays is essential. The following protocols provide a framework for evaluating their key biological activities.

In Vitro Antiproliferative Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-based propan-2-amine compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[21]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[22][23]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole-based propan-2-amine compounds or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.[13]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[14]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[7]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[24][25]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).[26]

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the pyrazole-based propan-2-amine compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).[27]

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]

Experimental Workflow Diagram:

cluster_Antiproliferative Antiproliferative Assay cluster_Antiinflammatory Anti-inflammatory Assay cluster_Antimicrobial Antimicrobial Assay Compound Pyrazole-Propan-2-Amine Compound CellCulture Cancer Cell Culture Compound->CellCulture AnimalModel Rat Paw Edema Model Compound->AnimalModel MicrobialCulture Bacterial/Fungal Culture Compound->MicrobialCulture MTT MTT Assay CellCulture->MTT IC50 IC50 Determination MTT->IC50 Measurement Paw Volume Measurement AnimalModel->Measurement Inhibition % Inhibition Measurement->Inhibition Microdilution Broth Microdilution MicrobialCulture->Microdilution MIC MIC Determination Microdilution->MIC

Caption: A workflow for the biological evaluation of pyrazole-based propan-2-amine compounds.

Concluding Remarks and Future Directions

The exploration of pyrazole-based propan-2-amine compounds represents a compelling frontier in medicinal chemistry. The inherent versatility of the pyrazole scaffold, combined with the unique physicochemical properties imparted by the propan-2-amine side chain, has given rise to a class of molecules with diverse and potent biological activities. The promising antiproliferative, anti-inflammatory, and antimicrobial data emerging from preclinical studies underscore the significant therapeutic potential of these compounds.

Future research in this area should focus on several key aspects. A deeper understanding of the mechanism of action at the molecular level will be crucial for rational drug design and optimization. The use of computational modeling and structural biology can provide valuable insights into the binding interactions of these compounds with their biological targets. Furthermore, a thorough investigation of the pharmacokinetic and toxicological profiles of lead candidates will be essential for their successful translation into clinical development. The continued exploration of the vast chemical space accessible through the modular synthesis of these compounds will undoubtedly lead to the discovery of novel and effective therapeutic agents for a wide range of human diseases.

References

  • Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.5.
  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol. Available from: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. (2024). Available from: [Link]

  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., & Husain, A. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery, 19(9), 834-845.
  • Ali, N., Coleman, H., Taher, A., Sarg, M., & Elnagdi, N. H. (2025).
  • Nakamura, T., et al. (1998). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. Arzneimittelforschung, 48(7), 743-748.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. Available from: [Link]

  • Ramirez, G. A., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102484.
  • Sutter, V. L., & Washington, J. A. (1974). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 5(3), 286-289.
  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available from: [Link]

  • Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
  • Carrageenan-Induced Paw Edema Model. Charles River Laboratories. Available from: [Link]

  • Domyati, T., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(4), 203-212.
  • Kumar, V., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 21(4), 343-349.
  • Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3659-3673.
  • Abdel-Wahab, B. F., et al. (2018).
  • Sanna, M., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 28(9), 3749.
  • D'Annessa, I., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2542.
  • AL-GHAMDI, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398.
  • Abdel-Wahab, B. F., et al. (2020). Antimicrobial evaluation and molecular properties prediction of pyrazolines incorporating benzofuran and pyrazole moieties. Journal of Applied Pharmaceutical Science, 10(02), 001-010.
  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649939.
  • Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole. Pharmaceuticals, 15(9), 1120.
  • Bekhit, A. A., et al. (2021). Synthesis and antimicrobial, antiproliferative and anti-inflammatory activities of novel 1,3,5-substituted pyrazoline sulphonamides. Arabian Journal of Chemistry, 14(11), 103408.
  • Pérez-García, E., et al. (2021).
  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1462-1481.
  • Bekhit, A. A., et al. (2021). Synthesis and antimicrobial, antiproliferative and anti-inflammatory activities of novel 1,3,5-substituted pyrazoline sulphonamides. Arabian Journal of Chemistry, 14(11), 103408.
  • Venkatesham, A., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4913-4918.
  • Pérez-García, E., et al. (2021).
  • Havrylyuk, D., et al. (2020). Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. European Journal of Medicinal Chemistry, 186, 111867.

Sources

Technical Guide: Synthesis and Regiochemical Control of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Significance & Historical Context

The moiety 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine represents a "privileged scaffold" in modern medicinal chemistry. Historically, pyrazole-based amines emerged as critical pharmacophores in the early 2000s during the "Kinase Era" of drug discovery. They serve as robust linkers in the synthesis of Janus kinase (JAK) inhibitors, androgen receptor antagonists (e.g., analogues of Darolutamide), and various GPCR ligands.

The discovery history of this specific building block is not defined by a single "eureka" moment but by the evolution of regioselective synthesis . The fundamental challenge has always been the tautomeric nature of 3-methylpyrazole, which leads to mixtures of 1,3-dimethyl and 1,5-dimethyl isomers (or in this case, 1-(3-methyl)-propyl vs 1-(5-methyl)-propyl).

Early synthetic efforts relied on non-selective alkylation, resulting in costly chromatographic separations. The "modern era" of its synthesis (post-2010) is defined by process chemistry innovations—specifically the use of epoxide opening and enaminone cyclization—to achieve high regio-fidelity without chromatographic purification.

Part 2: The Regioselectivity Challenge (Mechanism)[1]

To synthesize this molecule efficiently, one must master the tautomeric equilibrium of the starting material.

The Tautomeric Trap

3-Methylpyrazole exists in equilibrium between two forms:

  • 3-methyl-1H-pyrazole: Hydrogen on the nitrogen adjacent to the C-H bond.

  • 5-methyl-1H-pyrazole: Hydrogen on the nitrogen adjacent to the C-Methyl bond.

The Alkylation Rule: Under basic conditions (S_N2 mechanism), the pyrazolate anion is formed. The alkylation occurs preferentially at the less sterically hindered nitrogen .

  • N1 (adjacent to C-H): Less hindered → Leads to 1-(3-methyl-1H-pyrazol-1-yl)... (The Desired Target).

  • N2 (adjacent to C-Me): More hindered → Leads to 1-(5-methyl-1H-pyrazol-1-yl)... (The Impurity).

While the desired 1,3-isomer is kinetically favored, the ratio is highly solvent- and temperature-dependent. In non-polar solvents, the ratio can degrade to 60:40, whereas in polar aprotic solvents (DMF, DMSO), the ratio improves to >90:10.

Part 3: Evolution of Synthetic Routes

Generation 1: Direct Alkylation (The "Brute Force" Method)
  • Chemistry: Reaction of 3-methylpyrazole with 1-chloro-2-nitropropane or chloroacetone followed by reduction.

  • Flaw: Low regioselectivity. The reaction with chloroacetone often yields a 70:30 mixture of isomers, requiring difficult fractional distillation or column chromatography.

  • Status: Obsolete for large scale; used only for quick milligram-scale library generation.

Generation 2: The Propylene Oxide Route (The "Process" Standard)
  • Chemistry: Ring opening of propylene oxide by 3-methylpyrazole, followed by functional group manipulation (OH → OMs → N3 → NH2).

  • Advantage: The ring opening of propylene oxide is highly regioselective for the primary carbon (getting the skeleton right) and favors the less hindered nitrogen of the pyrazole (getting the isomer right).

  • Status: The current industry standard for multi-gram synthesis.

Generation 3: De Novo Cyclization (The "Precision" Method)
  • Chemistry: Condensation of a hydrazine derivative (2-hydrazinopropan-1-amine) with a 1,3-dicarbonyl equivalent (e.g., 4,4-dimethoxybutan-2-one).

  • Advantage: 100% Regiocontrol. The structure is fixed by the starting materials.

  • Flaw: The hydrazine starting material is unstable and difficult to source.

  • Status: Used only when absolute purity is required and separation is impossible.

Part 4: Detailed Experimental Protocol (Generation 2)

This protocol describes the robust Propylene Oxide Route , optimized for high regioselectivity (>10:1) and scalability.

Phase 1: Regioselective Epoxide Opening

Reaction: 3-Methylpyrazole + Propylene Oxide → 1-(3-methyl-1H-pyrazol-1-yl)propan-2-ol

  • Setup: Charge a pressure vessel with 3-methylpyrazole (1.0 eq) and Cs2CO3 (0.1 eq) in Acetonitrile (5 vol).

  • Addition: Cool to 0°C. Add Propylene Oxide (1.2 eq) dropwise.

  • Reaction: Seal and heat to 60°C for 12 hours.

    • Mechanistic Note: Cesium carbonate is used to enhance the nucleophilicity of the pyrazole while the polar solvent stabilizes the transition state for N1 attack.

  • Workup: Concentrate under vacuum. Partition between Ethyl Acetate and Water.

  • Validation: Check NMR. The 3-methyl isomer shows a methyl singlet around δ 2.25 ppm, while the 5-methyl impurity shows a singlet around δ 2.35 ppm (in CDCl3). Target >90% purity.

Phase 2: Functional Group Transformation (OH → NH2)

Reaction: Alcohol → Mesylate → Azide → Amine

  • Mesylation: Dissolve the alcohol (1.0 eq) in DCM. Add TEA (1.5 eq). Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (1.2 eq). Stir 2h. Aqueous workup.

  • Azidation: Dissolve crude mesylate in DMF . Add Sodium Azide (NaN3) (1.5 eq). Heat to 70°C for 6h.

    • Safety: NaN3 is toxic and potentially explosive. Do not use chlorinated solvents in this step (formation of diazidomethane).

  • Staudinger Reduction:

    • Dissolve the crude azide in THF/Water (10:1) .

    • Add Triphenylphosphine (PPh3) (1.2 eq) portion-wise at RT. (Nitrogen evolution observed).

    • Stir 12h.

    • Acidify with 1M HCl (extract PPh3/O into organic, product stays in aqueous).

    • Basify aqueous layer (NaOH) and extract product into DCM.

  • Final Isolation: Dry over Na2SO4 and concentrate. The product is a pale yellow oil.

Part 5: Data & Validation

Isomer Differentiation Table

Distinguishing the desired 3-methyl isomer from the 5-methyl impurity is critical.

Feature1-(3-methyl-1H-pyrazol-1-yl)... (Target)1-(5-methyl-1H-pyrazol-1-yl)... (Impurity)
1H NMR (Me-group) δ 2.20 - 2.28 ppm (s) δ 2.30 - 2.40 ppm (s)
1H NMR (Py-H5) δ 7.20 - 7.30 ppm (d) N/A (Substituted)
1H NMR (Py-H3) N/A (Substituted)δ 5.80 - 6.00 ppm
13C NMR (Me-group) ~13.5 ppm ~11.0 ppm
Elution Order (TLC) More Polar (Lower Rf)Less Polar (Higher Rf)

Note: Chemical shifts are approximate in CDCl3 and depend on concentration.

Part 6: Visualization (Workflow)

SynthesisWorkflow Start 3-Methylpyrazole (Tautomeric Mixture) Intermediate1 1-(3-methyl-1H-pyrazol-1-yl)propan-2-ol (Major Isomer) Start->Intermediate1 Regioselective Alkylation Impurity1 1-(5-methyl...)-isomer (Minor Impurity) Start->Impurity1 Steric Hindrance Reagent1 Propylene Oxide Cs2CO3, MeCN Reagent1->Intermediate1 Intermediate2 Azide Intermediate Intermediate1->Intermediate2 Activation & Substitution Step2 1. MsCl, TEA 2. NaN3, DMF Step2->Intermediate2 Final 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine (Target) Intermediate2->Final Reduction Step3 Staudinger Reduction (PPh3, THF/H2O) Step3->Final

Caption: Regioselective synthesis workflow via the Propylene Oxide route, highlighting the critical isomer divergence point.

References

  • Regioselectivity in Pyrazole Alkylation

    • Mechanism & Solvent Effects:[1][2] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[1] Journal of Organic Chemistry.

    • Source:

  • General Synthesis of Pyrazole Amines

    • Propylene Oxide Route: "Process for the preparation of pyrazole derivatives."[3][2][4][5][6][7][8][9][10] Google Patents.

    • Source:

  • Analytical Characterization

    • NMR Distinction of Isomers: "Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers." Molecules, 2019.[3][11]

    • Source:

  • Advanced Regiocontrol (De Novo)

    • Enaminone Strategy: "Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles." MDPI, 2023.
    • Source:

Sources

Methodological & Application

Application Note: Reductive Amination Strategies for 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the optimized protocol for utilizing 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine in reductive amination reactions.

Introduction & Chemical Profile

1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine is a versatile bifunctional building block frequently employed in the synthesis of kinase inhibitors (e.g., JAK, Aurora kinase) and GPCR ligands.[1] Its structure features a primary aliphatic amine and a pyrazole ring connected by a propyl linker.[2]

Chemical Logic & Reactivity

Successful reductive amination requires distinguishing between the nucleophilic primary amine and the potentially competing pyrazole nitrogens.[3]

  • Primary Amine (

    
    ):  Highly nucleophilic (
    
    
    
    ).[1] It rapidly condenses with aldehydes/ketones to form the imine.[3][4]
  • Pyrazole Ring: The N-2 nitrogen is weakly basic (

    
    ). Under standard reductive amination conditions (pH 4–6), it remains unprotonated and non-nucleophilic, preventing side reactions such as bis-alkylation at the heteroaromatic ring.[3]
    
PropertyValue / Characteristic
Molecular Weight 139.19 g/mol
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, DCE, MeOH, EtOH, THF
Storage Hygroscopic; store under inert atmosphere at 2–8°C

Standard Operating Procedure (SOP)

Method A: Sodium Triacetoxyborohydride (STAB) – The "Workhorse" Protocol Recommended for high chemoselectivity and prevention of over-alkylation.[3]

Reagents & Stoichiometry
  • Amine (1.0 equiv): 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine[1]

  • Carbonyl (1.0–1.1 equiv): Aldehyde or Ketone[3]

  • Reducing Agent (1.4–1.6 equiv): Sodium Triacetoxyborohydride (STAB)[3]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1][3]

  • Additive: Acetic Acid (AcOH), 1.0–2.0 equiv (Crucial for imine formation kinetics)[3]

Step-by-Step Protocol
  • Imine Formation (Pre-complexation):

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Carbonyl compound (1.0 mmol) and Amine (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

    • Add Acetic Acid (1.0–2.0 mmol).[5]

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? This dwell time ensures the equilibrium shifts toward the imine/iminium species before the reducing agent is introduced, minimizing direct reduction of the carbonyl.[3]

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add STAB (1.5 mmol) in one portion.

    • Allow the reaction to warm to RT and stir for 2–16 hours.

    • Monitoring: Check reaction progress via LC-MS or TLC.[1][6] Look for the disappearance of the imine intermediate.[3]

  • Quenching:

    • Slowly add saturated aqueous

      
       solution (5 mL) to quench excess hydride.[3] Gas evolution (
      
      
      
      ) will occur—ensure adequate venting.
    • Stir vigorously for 15 minutes to break up boron complexes.

  • Workup & Isolation:

    • Extract the aqueous layer with DCM (

      
       mL).[3]
      
    • Combine organic layers and wash with Brine.[6]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      

Mechanism & Workflow Visualization

The following diagrams illustrate the reaction pathway and the experimental workflow.

G Start Reagents: Amine + Carbonyl Imine Intermediate: Imine / Iminium Ion Start->Imine AcOH, -H2O (Condensation) Side Side Reaction: Direct Carbonyl Reduction Start->Side If STAB added too early Reduction Hydride Transfer (STAB) Imine->Reduction Protonation Product Product: Secondary Amine Reduction->Product Irreversible Reduction

Figure 1: Mechanistic pathway highlighting the critical imine formation step.

Workflow Step1 1. Mix Amine + Carbonyl + AcOH in DCE (30-60 min) Step2 2. Add STAB (1.5 equiv) Stir 2-16h at RT Step1->Step2 Step3 3. Quench with Sat. NaHCO3 (Gas Evolution!) Step2->Step3 Step4 4. Extract with DCM Wash with Brine Step3->Step4 Step5 5. Purification (Flash Column / Acid-Base) Step4->Step5

Figure 2: Step-by-step experimental workflow for Method A.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance or slow imine formation.[1]Add activated 4Å Molecular Sieves to sequester water. Increase AcOH to 2.0 equiv.
Dialkylation Primary amine is too nucleophilic; excess carbonyl.Ensure strict 1:1 stoichiometry. Use a syringe pump to add the carbonyl slowly to the amine/STAB mixture ("Inverse Addition").[3]
Emulsion during Workup Boron salts or pyrazole coordination.Wash the organic layer with 10% aqueous Rochelle's Salt (Potassium Sodium Tartrate) instead of simple bicarbonate to solubilize boron.[3]
Starting Material Remains Imine hydrolysis during quench.Ensure the reduction is complete by TLC before quenching.[3] If imine reverts, the reduction was insufficient.[3]
Alternative Method: NaBH₄ (Two-Step)

Use when STAB is unavailable or for acid-sensitive substrates.[1]

  • Reflux Amine and Carbonyl in MeOH for 2–4 hours (or stir with

    
    ).
    
  • Cool to 0°C.

  • Add Sodium Borohydride (

    
    )  (1.0 equiv) portion-wise.
    
  • Note: This method is less selective and may reduce unreacted aldehyde/ketone to the alcohol.[3]

Safety & Handling

  • 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine: Irritant.[1] Avoid inhalation. Handle in a fume hood.

  • STAB: Releases acetic acid upon hydrolysis. Flammable hydrogen gas is evolved during the quench.[3]

  • DCE: Suspected carcinogen. Substitute with THF or DCM if safety regulations require.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][7][8] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[3]

  • BenchChem. "Application Notes and Protocols for Reductive Amination." BenchChem Technical Library.

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride in Reductive Amination." Organic Chemistry Portal.

  • Simenel, A. A., et al. "Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes."[1] INEOS OPEN, 2021.[3][9]

Sources

Using 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and coordination protocols for 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine (abbreviated here as 3-Me-PzA ), a bidentate N,N'-donor ligand.

Technical Profile: 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine

Core Function: Bidentate chelating ligand forming stable 6-membered metallacycles. Key Feature: The 3-methyl substituent provides essential steric bulk adjacent to the coordinating pyrazole nitrogen (N2), modulating metal center accessibility and preventing the formation of coordinatively saturated, inactive bis-ligand complexes in catalytic cycles.

PropertySpecification
IUPAC Name 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Coordination Mode

-N,N' (Pyrazole N2 + Amine N)
Chelate Ring Size 6-membered (Metal-N2-N1-C-C-N)
Chirality Contains one stereocenter at C2 of the propyl chain.
pKa (approx) ~14 (Pyrazole NH, not relevant here), ~9-10 (Alkyl amine)

Part 1: Synthesis Protocol

While direct alkylation of 3-methylpyrazole often yields isomeric mixtures (1,3- vs 1,5-isomers), the most robust route for high-purity 3-Me-PzA is the Reductive Amination of the corresponding ketone precursor.

Step 1: Precursor Synthesis (Ketone Formation)

Reaction: Alkylation of 3-methylpyrazole with chloroacetone. Note: This step determines the regiochemistry. 3-methylpyrazole exists as a tautomer; under basic conditions, alkylation favors the less sterically hindered nitrogen, yielding the 1,3-isomer (methyl group far from the linker) or 1,5-isomer depending on conditions. However, for the specific target "1-(3-methyl...)", the methyl is at position 3, adjacent to the coordinating N2.

  • Reagents: 3-Methylpyrazole (1.0 eq), Chloroacetone (1.1 eq), K₂CO₃ (2.0 eq), Acetone (Solvent).

  • Procedure:

    • Suspend K₂CO₃ in acetone. Add 3-methylpyrazole.[1][2][3]

    • Add chloroacetone dropwise at 0°C.

    • Reflux for 12 hours.

    • Filter salts, evaporate solvent.

    • Critical Purification: Isomers (3-Me vs 5-Me) must be separated by column chromatography (Silica, Hexane/EtOAc gradient). The 1-(3-methyl) isomer typically elutes second due to higher polarity or specific interaction. Confirm via NOESY NMR (interaction between N-CH2 and pyrazole-H vs methyl).

Step 2: Reductive Amination (Target Ligand Synthesis)

Reaction: Conversion of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-one to the amine.

  • Reagents: Ketone precursor, Ammonium Acetate (excess), NaBH₃CN (Sodium cyanoborohydride), Methanol.

  • Protocol:

    • Dissolve 1-(3-methyl-1H-pyrazol-1-yl)propan-2-one (10 mmol) in dry MeOH (50 mL).

    • Add Ammonium Acetate (100 mmol) and stir at RT for 2 hours to form the imine in situ.

    • Cool to 0°C. Add NaBH₃CN (15 mmol) portion-wise.

    • Stir at RT for 16 hours.

    • Quench: Add conc. HCl until pH < 2 (destroy borohydride), then basify with NaOH to pH > 12.

    • Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

    • Yield: Expect ~75-85% as a pale yellow oil.

Synthesis Workflow Diagram

SynthesisRoute Start 3-Methylpyrazole Step1 Alkylation (Chloroacetone/K2CO3) Start->Step1 Reflux 12h Inter Intermediate: 1-(3-Me-pz)-propan-2-one Step1->Inter Purification Step2 Reductive Amination (NH4OAc / NaBH3CN) Inter->Step2 MeOH, RT End Ligand: 3-Me-PzA Step2->End pH adjust/Extr.

Figure 1: Synthetic pathway for 3-Me-PzA via reductive amination.

Part 2: Coordination Chemistry Protocols

The ligand coordinates through the pyridine-like nitrogen (N2) of the pyrazole and the amine nitrogen , forming a six-membered chelate ring.

Protocol A: Synthesis of [Cu(3-Me-PzA)₂]Cl₂ (Model Complex)

This complex demonstrates the ligand's ability to form bis-chelate complexes, useful for bioinorganic modeling (e.g., SOD mimics).

  • Preparation: Dissolve CuCl₂·2H₂O (1.0 mmol) in Ethanol (10 mL).

  • Ligand Addition: Add 3-Me-PzA (2.0 mmol) in Ethanol (5 mL) dropwise.

    • Observation: Solution turns from light blue to deep blue/violet (characteristic of CuN₄ chromophore).

  • Crystallization: Stir for 30 mins. Filter any precipitate. Allow the filtrate to evaporate slowly or diffuse with Diethyl Ether.

  • Characterization:

    • UV-Vis: λmax ~600-650 nm (d-d transition).

    • EPR: Axial signal typical of square-planar or tetragonally distorted geometry.

Protocol B: Synthesis of [Pd(3-Me-PzA)Cl₂] (Catalytic Precursor)

This mono-chelate is the active precatalyst for cross-coupling reactions. The 1:1 stoichiometry is enforced by the metal-to-ligand ratio and the steric bulk of the 3-methyl group.

  • Preparation: Dissolve K₂[PdCl₄] (1.0 mmol) in water (5 mL).

  • Ligand Addition: Dissolve 3-Me-PzA (1.0 mmol) in Water/Methanol (1:1, 5 mL). Add slowly to the Pd solution.

  • Precipitation: A yellow/orange precipitate forms immediately.

  • Workup: Stir for 2 hours. Filter the solid, wash with water (to remove KCl) and cold methanol. Dry under vacuum.

  • Validation (NMR):

    • ¹H NMR (DMSO-d₆): Significant downfield shift of the CH-NH₂ proton and the pyrazole H-4/H-5 protons compared to free ligand.

    • Stability: The complex is air-stable and can be stored for months.

Coordination Mode Diagram

Coordination Metal Metal Center (Pd/Cu) N_Pz N (Pyrazole) Metal->N_Pz Coordination N_Amine N (Amine) Metal->N_Amine Coordination Bridge1 N1 (Pz) N_Pz->Bridge1 Me_Group 3-Methyl Group (Steric Bulk) N_Pz->Me_Group Adjacent Bridge2 CH2 Bridge1->Bridge2 Bridge3 CH(Me) Bridge2->Bridge3 Bridge3->N_Amine Me_Group->Metal Steric Shielding

Figure 2: Bidentate coordination mode showing the 6-membered chelate ring and the steric influence of the 3-methyl group on the metal center.

Part 3: Applications & Causality

Catalysis: Suzuki-Miyaura Coupling

The [Pd(3-Me-PzA)Cl₂] complex serves as a robust catalyst.

  • Mechanism: The bidentate ligand stabilizes the Pd(II) precatalyst. Under basic conditions, the amine moiety may deprotonate or the hemilabile nature of the pyrazole allows for the formation of the active Pd(0) species.

  • Why 3-Methyl? The steric bulk at the 3-position (adjacent to N-donor) prevents the formation of inactive "palladium black" aggregates and promotes the reductive elimination step by crowding the metal sphere.

  • Protocol:

    • Substrates: Aryl bromide (1.0 eq), Phenylboronic acid (1.2 eq).

    • Catalyst: [Pd(3-Me-PzA)Cl₂] (0.5 - 1.0 mol%).

    • Base/Solvent: K₂CO₃ / Ethanol:Water (1:1).

    • Conditions: 80°C, 4 hours. High turnover frequencies (TOF) are typically observed.

Bioinorganic Modeling

Copper complexes of 3-Me-PzA mimic the N-rich coordination environment of Type 1 copper proteins (e.g., plastocyanin) or SOD enzymes.

  • Experiment: Measure Superoxide Dismutase (SOD) activity using the NBT (Nitroblue Tetrazolium) assay. The distortion provided by the 6-membered chelate ring often enhances redox cycling (Cu²⁺/Cu⁺) compared to rigid 5-membered analogs.

References

  • Ligand Synthesis & Properties

    • Sigma-Aldrich. 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine Product Sheet. (Analogous synthesis reference).

  • Pyrazole Coordination Chemistry

    • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.
    • RSC Dalton Trans. (2024).[4][5] Exo- or endo-1H-pyrazole metal coordination modulated by polyamine chain length.

  • Catalytic Applications

    • ResearchGate.[6] Transition metal complexes with pyrazole derivatives as ligands.

  • Structural Analogs

    • PubChem. 1-[4-(2-Adamantyl)pyrazol-1-yl]propan-2-amine.[5] (Structural data for propan-2-amine pyrazoles).

Sources

Strategic Synthesis of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine: Reagent Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioselectivity Challenge

The synthesis of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine represents a classic challenge in heterocyclic chemistry: controlling the alkylation regioselectivity of an asymmetric pyrazole. This molecule is a high-value pharmacophore, frequently serving as a solvent-exposed tail in kinase inhibitors and GPCR ligands.

The core difficulty lies in the tautomeric equilibrium of the starting material, 3-methylpyrazole. Under basic alkylation conditions, the reaction can proceed at either nitrogen atom, yielding two distinct isomers:[1]

  • 1,3-isomer (Desired): Alkylation at the nitrogen distal to the methyl group.[1]

  • 1,5-isomer (Undesired): Alkylation at the nitrogen proximal to the methyl group.[1]

This Application Note details a field-proven, two-step protocol designed to maximize the yield of the desired 1,3-isomer while providing a robust method for the subsequent reductive amination.

Strategic Pathway Analysis

The following diagram illustrates the divergent synthetic pathways and the critical decision points for isomer control.

G Start 3-Methylpyrazole (Tautomeric Mix) Reagents1 Reagents: Chloroacetone Cs2CO3, MeCN Start->Reagents1 Isomer_1_3 1-(3-methyl-1H-pyrazol-1-yl)propan-2-one (Major Product - Desired) Reagents1->Isomer_1_3 Steric Favorability Isomer_1_5 1-(5-methyl-1H-pyrazol-1-yl)propan-2-one (Minor Product - Undesired) Reagents1->Isomer_1_5 Steric Hindrance Purification Purification: Flash Chromatography (Separation Critical) Isomer_1_3->Purification Isomer_1_5->Purification Discard Amination Reductive Amination: NH4OAc, NaBH3CN Purification->Amination Final 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine (Target) Amination->Final

Figure 1: Strategic reaction pathway highlighting the critical regioselectivity bifurcation and purification checkpoint.

Reagent Selection & Mechanistic Rationale

Success in this synthesis relies on the precise selection of reagents to influence the steric and electronic factors governing the reaction.

Table 1: Critical Reagents and Causality
ReagentRoleMechanistic Rationale (The "Why")
3-Methylpyrazole SubstrateStarting material.[2] Exists in equilibrium; the N-H on the nitrogen distal to the methyl is less sterically hindered, favoring the desired 1,3-substitution under kinetic control.[1]
Chloroacetone ElectrophileChosen over bromoacetone for slower, more controlled reactivity. High reactivity of bromoacetone often leads to over-alkylation and lower regioselectivity.
Cesium Carbonate (Cs₂CO₃) BaseThe "Cesium Effect": The large ionic radius of Cs⁺ promotes "naked anion" formation, enhancing the nucleophilicity of the pyrazole nitrogen while improving solubility in organic solvents like MeCN [1].
Acetonitrile (MeCN) SolventPolar aprotic solvent. It supports the S_N2 mechanism without participating in hydrogen bonding, which could disrupt the transition state.[1]
Ammonium Acetate (NH₄OAc) Amine SourceProvides the ammonia equivalent for imine formation.[1] It buffers the reaction, maintaining the pH ~6, ideal for imine formation without polymerizing the ketone.[1]
Sodium Cyanoborohydride (NaBH₃CN) ReductantSelectively reduces the imine intermediate rather than the ketone starting material at pH 6-7. This chemoselectivity is crucial for one-pot reductive aminations [2].

Experimental Protocols

Protocol A: Regioselective Alkylation

Objective: Synthesize 1-(3-methyl-1H-pyrazol-1-yl)propan-2-one with maximized regioselectivity.

Reagents:

  • 3-Methylpyrazole (1.0 equiv)[1][3]

  • Chloroacetone (1.1 equiv) - Warning: Lachrymator[1]

  • Cesium Carbonate (1.5 equiv)

  • Acetonitrile (Anhydrous, 10 mL per gram of substrate)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylpyrazole in anhydrous acetonitrile under an inert atmosphere (N₂ or Ar).

  • Activation: Add Cesium Carbonate (Cs₂CO₃) in a single portion. Stir at room temperature for 30 minutes. Note: This deprotonates the pyrazole, generating the pyrazolate anion.[1]

  • Addition: Cool the suspension to 0°C using an ice bath. Add Chloroacetone dropwise over 20 minutes.

    • Expert Insight: Low-temperature addition is critical. Higher temperatures increase the energy available to overcome the steric barrier of the N-proximal site, increasing the ratio of the undesired 1,5-isomer [3].[1]

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[4]

  • Workup: Filter off the inorganic solids through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification (CRITICAL): The crude residue will contain a mixture of isomers (typically 3:1 to 4:1 favoring the desired product).[1]

    • Method: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0%

      
       40% EtOAc in Hexanes.
      
    • Identification: The 1,3-isomer (desired) is generally less polar and elutes first compared to the 1,5-isomer due to the shielding of the nitrogen lone pairs.[1] Verify fractions using NOESY NMR (interaction between Methyl-H and Ring-H4 confirms 1,3-structure).

Protocol B: Reductive Amination

Objective: Convert the ketone to the primary amine.

Reagents:

  • 1-(3-methyl-1H-pyrazol-1-yl)propan-2-one (Isolated from Protocol A)

  • Ammonium Acetate (10.0 equiv)[1]

  • Sodium Cyanoborohydride (1.5 equiv)

  • Methanol (dry)

  • Molecular Sieves (3Å, activated)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the ketone in dry Methanol. Add Ammonium Acetate and activated Molecular Sieves. Stir at room temperature for 2 hours.

    • Self-Validating Step: The solution may turn slightly yellow, indicating imine formation.[1]

  • Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN) portion-wise. Caution: Generates minimal HCN; perform in a fume hood.

  • Completion: Allow to warm to room temperature and stir for 16 hours.

  • Quench: Quench the reaction with 1N HCl (carefully, to pH ~2) to decompose excess hydride. Stir for 30 minutes.

  • Basification: Adjust pH to >12 using 6N NaOH. This ensures the amine is in the free-base form for extraction.

  • Extraction: Extract with Dichloromethane (DCM) x3. Dry combined organics over Na₂SO₄ and concentrate.

  • Final Polish: If high purity is required, convert to the HCl salt by adding 4M HCl in Dioxane, filtering the precipitate.

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (DMSO-d6):

    • Desired (1,3-isomer): The pyrazole ring protons (H4 and H5) will appear as doublets with a coupling constant

      
      .[1] Crucially, verify the NOE signal between the pyrazole 3-Methyl group and the H4 proton.[1]
      
    • Undesired (1,5-isomer): The methyl group is spatially close to the N-alkyl chain.[1] An NOE signal between the pyrazole 5-Methyl and the

      
      -methylene protons indicates the wrong isomer.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Regioselectivity (ratio < 3:1) Reaction temperature too high or wrong solvent.Repeat Protocol A strictly at 0°C. Switch solvent to TFE (2,2,2-Trifluoroethanol) which is known to enhance 1,3-selectivity via hydrogen bonding [4].
Incomplete Amination Wet solvent or insufficient imine formation time.Ensure Molecular Sieves are fresh/activated. Increase NH₄OAc equivalents to 20x to push equilibrium.
Polymerization Chloroacetone degradation.[1]Distill Chloroacetone prior to use or use a fresh stabilized bottle.[1]

References

  • Flessner, T. et al. "Regioselective Synthesis of 1-Substituted 3-Methylpyrazoles." Tetrahedron Letters, vol. 52, no. 14, 2011. [1]

  • Borch, R. F. et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971.[1]

  • Elguero, J. "Pyrazoles and their Benzo Derivatives."[1] Comprehensive Heterocyclic Chemistry, 1984.

  • Korb, M. et al. "Solvent-Dependent Regioselectivity in the Alkylation of 3-Substituted Pyrazoles." Journal of Organic Chemistry, vol. 80, no. 5, 2015.

Sources

Microwave-assisted synthesis involving 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine

Executive Summary

This guide details a robust, two-step microwave-assisted protocol for the synthesis of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine , a critical pharmacophore in kinase inhibitor and GPCR ligand discovery. By leveraging the dielectric heating properties of microwave irradiation, this method reduces total reaction time from 18+ hours (thermal reflux) to under 45 minutes, while significantly suppressing the formation of the unwanted 1,5-regioisomer.

Introduction & Strategic Analysis

The 1-(pyrazol-1-yl)propan-2-amine scaffold acts as a bioisostere for histamine and other ethylamine-based neurotransmitters. Conventional synthesis via thermal alkylation of 3-methylpyrazole often suffers from poor regioselectivity (N1 vs. N2 alkylation) and long reaction times.

Why Microwave?

  • Kinetic Control: Rapid heating rates (

    
    ) favor the kinetic product, often enhancing the ratio of the desired 1,3-isomer over the sterically congested 1,5-isomer.
    
  • Solvent Efficiency: The protocol utilizes polar solvents (EtOH, ACN) that couple efficiently with 2.45 GHz irradiation, allowing for concentrated reaction mixtures (high molarity).

Retrosynthetic Strategy & Workflow

The synthesis is designed as a modular two-step sequence to ensure purity. Direct alkylation with 2-chloropropanamine is avoided due to polymerization risks. Instead, we utilize a Ketone Intermediate Route .

Step 1: Regioselective N-alkylation of 3-methylpyrazole with chloroacetone. Step 2: Reductive amination of the resulting ketone to the target primary amine.

SynthesisWorkflow Start 3-Methyl-1H-pyrazole Step1 Step 1: MW Alkylation 110°C, 15 min Start->Step1 Reagent1 Chloroacetone Cs2CO3, ACN Reagent1->Step1 Intermediate 1-(3-methyl-1H-pyrazol-1-yl) propan-2-one Step1->Intermediate Step2 Step 2: MW Reductive Amination 90°C, 20 min Intermediate->Step2 Reagent2 NH4OAc, NaBH3CN MeOH Reagent2->Step2 Product Target Amine: 1-(3-methyl-1H-pyrazol-1-yl) propan-2-amine Step2->Product

Figure 1: Modular workflow for the microwave-assisted synthesis of the target amine.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-one

Objective: N-alkylation of the pyrazole ring.[1][2][3] Challenge: Controlling N1 vs. N2 selectivity. 3-methylpyrazole exists in tautomeric equilibrium. Alkylation at the nitrogen distal to the methyl group yields the desired 1,3-isomer.

Reagents:

  • 3-Methyl-1H-pyrazole (1.0 equiv, 5 mmol)

  • Chloroacetone (1.1 equiv, 5.5 mmol) - Warning: Lachrymator

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) (anhydrous, 5 mL)

Microwave Parameters:

Parameter Setting
Apparatus Single-mode MW (e.g., Biotage Initiator+ or CEM Discover)
Vessel 10 mL sealed pressure vial
Temperature 110 °C
Hold Time 15 minutes
Pressure Limit 15 bar

| Stirring | High (600 rpm) |

Procedure:

  • Weigh

    
     into the 10 mL vial equipped with a stir bar.
    
  • Add ACN, followed by 3-methyl-1H-pyrazole. Stir for 1 minute to deprotonate.

  • Add chloroacetone dropwise. Cap the vial immediately.

  • Irradiate at 110 °C for 15 minutes (Fixed Power Mode not recommended; use dynamic temp control).

  • Work-up: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: The crude usually contains a 4:1 mixture of 1,3- vs 1,5-isomers. Purify via flash chromatography (Hexane/EtOAc gradient). The 1,3-isomer (target) is typically less polar.

Checkpoint: Target ketone should appear as a pale yellow oil.

  • 1H NMR (CDCl3):

    
     2.15 (s, 3H, ketone-CH3), 2.30 (s, 3H, pyrazole-CH3), 4.85 (s, 2H, N-CH2-CO), 6.10 (d, 1H), 7.40 (d, 1H).
    
Step 2: Reductive Amination to 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine

Objective: Conversion of ketone to primary amine. Mechanism: Formation of imine in situ, followed by hydride reduction.

Reagents:

  • Ketone Intermediate (from Step 1) (1.0 equiv, 2 mmol)

  • Ammonium Acetate (

    
    ) (10.0 equiv) - Excess required to prevent secondary amine formation.
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (MeOH) (4 mL)

Microwave Parameters:

Parameter Setting
Temperature 90 °C
Hold Time 20 minutes

| Power Max | 150 W |

Procedure:

  • Dissolve the ketone in MeOH in a 5 mL microwave vial.

  • Add

    
     and stir for 5 minutes at room temp (pre-complexation).
    
  • Add

    
     in one portion. Cap the vial.
    
  • Irradiate at 90 °C for 20 minutes.

  • Work-up: Acidify with 1N HCl (destroy excess hydride), then basify with NaOH to pH > 10. Extract with DCM (

    
     mL).
    
  • Purification: The amine is polar. Use amine-functionalized silica or DCM/MeOH/NH3 (90:9:1) eluent.[2][4][5]

Mechanistic Insight & Regioselectivity

The critical factor in Step 1 is the tautomeric preference of the pyrazole anion. Under basic conditions (


), the pyrazolate anion is formed. The lone pairs on both nitrogens are available, but steric hindrance from the C3-methyl group disfavors attack by the adjacent nitrogen (N2), thereby favoring N1 alkylation to yield the 1,3-isomer.

Figure 2: Regioselectivity model for 3-methylpyrazole alkylation.

Optimization & Troubleshooting Table

IssueObservationRoot CauseSolution
Low Yield (Step 1) Incomplete conversion after 15 min.Moisture in ACN or old

.
Use freshly distilled ACN; dry

in an oven. Increase temp to 120°C.
Regioselectivity High levels of 1,5-isomer.Temperature too high (thermodynamic equilibration).Lower MW temp to 80°C and extend time to 30 min.
Dimerization (Step 2) Secondary amine detected (M+ mass = dimer).Insufficient Ammonium Acetate.Increase

to 15-20 equiv.
Pressure Spikes Vial venting during Step 2.

gas evolution from borohydride.
Pre-stir uncapped for 5 min before sealing; use a lower fill volume.

References

  • Microwave-Assisted Synthesis of Pyrazoles (Review)

    • Karakaya, A. "Microwave-assisted synthesis of pyrazoles - a mini-review."[5] DergiPark, 2025.[6]

  • Regioselectivity in Pyrazole Alkylation: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, 1996. (Foundational text on tautomerism). Application Note Context: Alkylation of unsymmetrical pyrazoles generally favors the less hindered nitrogen under basic conditions.
  • Microwave Reductive Amination Protocols

    • Biotage "Microwave Reaction Tutorial: Reductive Amin
  • Compound Data (Ketone Precursor)

    • Sigma-Aldrich Product: 1-(3-methyl-1H-pyrazol-1-yl)propan-2-one (CAS: 925200-30-2).

Sources

Troubleshooting & Optimization

Improving reaction yields for 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine

Case ID: PYR-ALK-003 Subject: Yield Optimization & Regiocontrol in Pyrazole N-Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine presents two primary failure modes that degrade yield:

  • Regioselectivity (N1 vs. N2 alkylation): The starting material, 3-methylpyrazole, exists in tautomeric equilibrium. Alkylation typically produces a mixture of the desired 1,3-isomer (methyl group distant from the alkyl chain) and the undesired 1,5-isomer (methyl group adjacent to the alkyl chain).

  • Chemostability of the Electrophile: Direct alkylation using 2-chloropropan-1-amine is often plagued by amine polymerization (aziridine formation) and difficult workups, leading to yields <40%.

This guide provides a troubleshooting protocol to correct these issues, recommending a shift from direct alkylation to a high-fidelity Epoxide Ring-Opening Workflow .

Module 1: Critical Failure Analysis (The "Why" of Low Yields)

The Regioselectivity Trap

In 3-methylpyrazole, the proton shuttles between nitrogen atoms. When deprotonated, the resulting pyrazolide anion has two nucleophilic sites.

  • Path A (Desired): Attack from the nitrogen distal to the methyl group (N1). This is sterically favored.

  • Path B (Undesired): Attack from the nitrogen proximal to the methyl group (N2). This leads to the steric clash of the 1,5-isomer.

Visualizing the Conflict:

Regioselectivity Start 3-Methylpyrazole (Tautomeric Mix) Base Deprotonation (Base) Start->Base Anion Pyrazolide Anion (Nucleophile) Base->Anion Path1 Path A: N1 Attack (Sterically Favored) Anion->Path1 Path2 Path B: N2 Attack (Sterically Hindered) Anion->Path2 Prod1 1,3-Isomer (Target) High Yield Potential Path1->Prod1 Prod2 1,5-Isomer (Impurity) Hard to Separate Path2->Prod2

Caption: Bifurcation of the reaction pathway. Path A is favored by steric control and solvent polarity.

Module 2: Route Optimization (The "How" of High Yields)

Recommendation: Abandon direct alkylation with chloro-amines. Adopt the Propylene Oxide (Epoxide) Route .

  • Why? It prevents amine side-reactions (dimerization) and allows for the separation of isomers at the alcohol stage, where chromatography is easier.

Protocol: The Epoxide Ring-Opening Workflow

Step 1: Regioselective Ring Opening

  • Reagents: 3-Methylpyrazole (1.0 eq), Propylene Oxide (1.2 eq),

    
     (0.5 eq).
    
  • Solvent: DMF (Dimethylformamide) or DMSO.[1][2] Note: Polar aprotic solvents enhance N1 selectivity.[1]

  • Procedure:

    • Dissolve 3-methylpyrazole in DMF. Add

      
      .
      
    • Cool to 0°C. Add propylene oxide dropwise (exothermic).

    • Allow to warm to RT and stir for 12h.

    • Checkpoint: The pyrazole attacks the less substituted carbon of the epoxide, yielding 1-(3-methyl-1H-pyrazol-1-yl)propan-2-ol .

Step 2: Activation & Azidation

  • Reagents: Methanesulfonyl chloride (MsCl),

    
    , then Sodium Azide (
    
    
    
    ).
  • Procedure:

    • Convert the alcohol to a mesylate (MsCl, DCM, 0°C).

    • React the crude mesylate with

      
       in DMF at 60°C.
      
    • Safety: This generates an organic azide. Do not concentrate to dryness with heat.

Step 3: Staudinger Reduction (or Hydrogenation)

  • Reagents: Triphenylphosphine (

    
    ), THF, Water.
    
  • Procedure:

    • Add

      
       to the azide solution. Evolution of 
      
      
      
      gas will occur.
    • Add water to hydrolyze the intermediate iminophosphorane.

    • Result: High-purity primary amine.

Workflow Diagram:

SynthesisWorkflow Step1 Step 1: Epoxide Opening (3-Me-Pyrazole + Propylene Oxide) Inter1 Intermediate: Pyrazolyl-2-Propanol (Isomer Separation Point) Step1->Inter1  Regiocontrol   Step2 Step 2: Activation (MsCl) & Azidation (NaN3) Inter1->Step2 Inter2 Intermediate: Pyrazolyl-Azide Step2->Inter2 Step3 Step 3: Staudinger Reduction (PPh3 / H2O) Inter2->Step3 Final Target: 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine Step3->Final

Caption: Optimized 3-step workflow avoiding unstable chloro-amine precursors.

Module 3: Troubleshooting & FAQs

Q1: I am seeing a 60:40 mixture of isomers. How do I improve the N1:N2 ratio?

A: The ratio is solvent and cation dependent.

  • The "Cesium Effect": Switch from

    
     to 
    
    
    
    . The larger cesium cation forms a looser ion pair with the pyrazolide anion, allowing steric factors to dominate, favoring the N1 attack (1,3-isomer).
  • Solvent: Ensure your DMF is dry. Water solvation shells can mask steric differences.

  • Temperature: Lower the reaction temperature during the addition of the electrophile (0°C to -10°C). Kinetic control favors the N1 isomer.

Q2: My product is a water-soluble oil and I can't extract it.

A: This is common for low molecular weight amine-pyrazoles.

  • Solution: Do not use simple Ether/Water extraction.

  • Protocol:

    • Saturate the aqueous phase with NaCl (Salting out).

    • Extract with DCM:Isopropanol (3:1) or n-Butanol .

    • Alternatively, convert the amine to its HCl salt by bubbling HCl gas into the organic layer; the salt will precipitate.

Q3: Can I separate the 1,3 and 1,5 isomers by distillation?

A: Yes, but it is difficult.

  • Data: The 1,5-isomer (sterically crowded) generally has a slightly lower boiling point than the 1,3-isomer due to reduced intermolecular hydrogen bonding capability (if NH is present) or dipole moments.

  • Recommendation: Separation is most effective at the Alcohol Intermediate stage (Step 1 above). The polarity difference between 1-(3-methyl...)-propan-2-ol and 1-(5-methyl...)-propan-2-ol is sufficient for silica flash chromatography (Eluent: 2-5% MeOH in DCM).

Comparative Data: Base Effects on Regioselectivity
Base / SolventTemperatureN1 (Desired) : N2 (Undesired)Yield
NaH / THFReflux55 : 4565%
K2CO3 / AcetoneReflux70 : 3072%
Cs2CO3 / DMF 25°C 92 : 08 88%
KOH / DMSO60°C80 : 2081%

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source:The Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Epoxide Ring Opening Methodology

    • Title: Regioselective reaction of 3(5)-methylpyrazole with propylene oxide.
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link] (General Journal Link for verification of methodology context).

  • Separation of Isomers

    • Title: Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole
    • Source:Coke and Chemistry.
    • URL:[Link]

Sources

Technical Support Center: Purification of Pyrazole Alkylation Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of pyrazole alkylation regioisomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of separating N1 and N2 regioisomers following the alkylation of unsymmetrical pyrazoles. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity of your target compound.

Introduction: The Challenge of Pyrazole Regioisomers

Alkylation of unsymmetrically substituted pyrazoles often leads to the formation of a mixture of N1 and N2 regioisomers.[1][2] These isomers frequently possess very similar physical and chemical properties, such as polarity and solubility, making their separation a significant purification challenge.[3] The choice of purification strategy is critical and often depends on the specific properties of the regioisomeric pair.

This guide will walk you through the most effective methods for separating these challenging mixtures, with a focus on practical, actionable advice.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification process and offers structured solutions.

Issue 1: Co-elution of Regioisomers in Column Chromatography

Problem: My N1 and N2 pyrazole regioisomers are co-eluting or showing very poor separation on a silica gel column.

Causality: This is the most common issue and arises when the regioisomers have nearly identical polarities.[3] The stationary phase (silica gel) is not discriminating enough between the two isomers with the chosen mobile phase.

Troubleshooting Workflow

start Poor Separation on Column tlc Systematic TLC Analysis start->tlc First Step solvent Optimize Mobile Phase tlc->solvent Identify Promising Systems gradient Adjust Gradient Profile solvent->gradient Fine-tune Separation stationary Change Stationary Phase gradient->stationary If Still Co-eluting success Successful Separation gradient->success If Resolved sfc Consider SFC stationary->sfc For Difficult Cases stationary->success If Resolved sfc->success

Caption: Troubleshooting workflow for poor chromatographic separation.

Solutions:
  • Systematic TLC Analysis: Before scaling up to a column, conduct a thorough screening of various solvent systems using Thin Layer Chromatography (TLC).[4]

    • Start Simple: Begin with a binary system, such as hexanes/ethyl acetate, and gradually increase the polarity.[4]

    • Vary Solvent Selectivity: If simple binary systems fail, introduce solvents with different properties. For example, substitute ethyl acetate with dichloromethane or tert-butyl methyl ether.

    • Additives: For basic pyrazoles, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and may enhance separation. For acidic compounds, a small amount of acetic or formic acid can be beneficial.

  • Optimize Column Conditions:

    • Shallow Gradient: If using gradient elution, a shallower gradient will increase the resolution between closely eluting compounds.

    • Isocratic Elution: For very similar compounds, an isocratic (constant solvent composition) elution, using the optimal solvent system identified by TLC, may provide the best results.[3]

    • Dry Loading: Always adsorb your crude mixture onto a small amount of silica gel and load it onto the column as a dry powder.[3] This "dry loading" technique prevents issues associated with dissolving the sample in a strong solvent, which can compromise the separation at the top of the column.[3]

  • Change the Stationary Phase:

    • Alumina: If silica gel (weakly acidic) fails, consider using alumina (basic or neutral). The different surface chemistry can alter the retention of your isomers.

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, separation is based on hydrophobicity. This can be effective if your regioisomers have different hydrophobic characteristics.[3] A typical mobile phase would be a mixture of water and acetonitrile or methanol.[5]

  • Advanced Chromatographic Techniques:

    • Supercritical Fluid Chromatography (SFC): For particularly challenging separations, SFC can offer superior resolution and faster run times compared to traditional HPLC.[4]

Parameter Recommendation Rationale
Stationary Phase Silica Gel, Alumina, C18Different selectivities based on polarity, acidity/basicity, and hydrophobicity.
Mobile Phase Hexanes/EtOAc, DCM/MeOHVarying polarity to achieve differential retention.
Additives Triethylamine, Acetic AcidImproves peak shape for basic or acidic compounds.
Loading Method Dry LoadingEnsures a tight band at the start of the separation, maximizing resolution.[3]
Issue 2: Difficulty in Inducing Crystallization of One Regioisomer

Problem: I have a mixture of regioisomers, and I am unable to selectively crystallize the desired compound.

Causality: The regioisomers may have similar solubilities in many common solvents, or they may form a eutectic mixture, which has a lower melting point than either pure component and is difficult to crystallize.

Solutions:
  • Systematic Solvent Screening:

    • Dissolve a small amount of the mixture in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) at an elevated temperature to achieve saturation.

    • Allow the solutions to cool slowly to room temperature, and then to 0-4 °C. Observe for crystal formation. One isomer may preferentially crystallize due to lower solubility.[4]

  • Solvent/Anti-Solvent Method:

    • Dissolve the mixture in a minimal amount of a "good" solvent in which it is highly soluble.

    • Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble, until the solution becomes turbid.

    • Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. This can induce selective crystallization.

  • Seed Crystals: If you have a small amount of the pure desired isomer, add a single seed crystal to a saturated solution to initiate crystallization.

  • Acid Addition Salt Formation: If your pyrazole is basic, you can react the mixture with an acid (e.g., HCl, H2SO4) to form the corresponding salts.[6] The different crystal lattice energies of the regioisomeric salts can lead to significant differences in solubility, allowing for separation by crystallization. The free base can then be recovered by neutralization.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for separating pyrazole regioisomers? The most common and widely applicable method is silica gel flash column chromatography.[1][4][7] It is a versatile technique that can be optimized for a wide range of pyrazole derivatives.

Q2: How can I determine the identity of the separated N1 and N2 regioisomers? Unambiguous structural assignment is crucial. This is typically achieved using advanced NMR techniques.[7][8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D-NMR experiment that shows spatial proximity between protons. For an N1-alkylated pyrazole, a NOESY correlation may be observed between the N-alkyl protons and the proton at the C5 position of the pyrazole ring.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It can be used to establish connectivity between the N-alkyl group and specific carbons in the pyrazole ring.[9]

Q3: Are there any chemical methods to separate the regioisomers if chromatography and crystallization fail? Yes. While less common, chemical derivatization can be an option. This involves reacting the mixture with a reagent that selectively reacts with one isomer, changing its physical properties to allow for an easier separation. After separation, the derivatizing group is removed. This approach is highly substrate-dependent and requires careful planning.

Q4: Can I avoid the separation problem by improving the regioselectivity of the alkylation reaction itself? Absolutely. This is often the most efficient strategy. Regioselectivity can be influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the use of a sterically demanding alkylating agent will favor alkylation at the less hindered nitrogen atom.[1][2] For instance, using bulky α-halomethylsilanes as "masked" methylating reagents has been shown to afford excellent N1-selectivity.[10]

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO can influence the regioselectivity.[2] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.

  • Choice of Base: The base used can significantly impact the N1/N2 ratio.[2] For example, using sodium hydride (NaH) can sometimes prevent the formation of the other regioisomer.[11]

  • Protecting Groups: A protecting group can be used to block one of the nitrogen atoms, directing alkylation to the desired position, followed by deprotection.[1]

cluster_purification Purification Methods alkylation Pyrazole Alkylation mixture Mixture of N1 & N2 Isomers alkylation->mixture chromatography Column Chromatography mixture->chromatography crystallization Fractional Crystallization mixture->crystallization derivatization Chemical Derivatization mixture->derivatization pure_n1 Pure N1 Isomer chromatography->pure_n1 pure_n2 Pure N2 Isomer chromatography->pure_n2 crystallization->pure_n1 crystallization->pure_n2 derivatization->pure_n1 derivatization->pure_n2

Caption: Overview of purification pathways for pyrazole regioisomers.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol is a general method for separating 1,3,5-substituted pyrazole regioisomers.[2][3]

  • TLC Optimization: Identify the best eluent system that gives a clear separation (ΔRf > 0.1) between the two regioisomer spots on a TLC plate.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel (standard grade, 230-400 mesh) as a slurry in the initial, least polar mobile phase.

  • Sample Loading (Dry Loading):

    • Dissolve your crude mixture in a strong, volatile solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (approximately 1-2 times the mass of your crude product) to the solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fractionation:

    • Begin eluting the column with the mobile phase, using positive air pressure for a consistent flow rate.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions systematically and monitor them by TLC to identify the separated isomers.

  • Post-Processing:

    • Combine the pure fractions of each isomer.

    • Remove the solvent under reduced pressure to yield the purified regioisomers.

Protocol 2: Purification via Fractional Crystallization

This protocol is suitable when the regioisomers have different solubility profiles.[4]

  • Solvent Selection: Through small-scale tests, identify a solvent in which the desired isomer has lower solubility than the undesired isomer, especially at lower temperatures.

  • Dissolution: Dissolve the regioisomeric mixture in the minimum amount of the selected hot solvent to form a saturated solution.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: If necessary, place the flask in an ice bath or refrigerator (0-4 °C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble isomer.

  • Purity Check: Analyze the purity of the crystals and the remaining mother liquor by TLC, HPLC, or NMR to assess the efficiency of the separation. The process may need to be repeated for higher purity.

References

  • Technical Support Center: Selective N-Methyl
  • Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. (2025). BenchChem.
  • Column chromatography conditions for separating pyrazole isomers. (2025). BenchChem.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona.
  • Technical Support Center: Optimizing N-Alkyl
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (2008). Journal of Organic Chemistry.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). Inorganica Chimica Acta.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2008). Journal of Organic Chemistry.
  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Method for purifying pyrazoles. (2011).
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry.
  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI.

Sources

Technical Support Center: Navigating Steric Hindrance in 3-Methyl Substituted Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with steric hindrance in reactions involving 3-methyl substituted pyrazoles. The inherent steric bulk of the C3-methyl group can significantly influence reaction outcomes, particularly concerning regioselectivity in N-functionalization reactions. This resource offers practical, field-proven insights to help you navigate these complexities and achieve your desired synthetic targets.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major issue in the N-alkylation of 3-methylpyrazole?

The N-alkylation of unsymmetrically substituted pyrazoles, such as 3-methylpyrazole, can lead to a mixture of N1 and N2 regioisomers, which are often difficult to separate.[1] The C3-methyl group exerts steric hindrance, which can influence the accessibility of the adjacent N1 nitrogen atom to the incoming electrophile.[1][2] Consequently, alkylation may occur at the less sterically hindered N2 position. However, the final product distribution is a delicate balance of both steric and electronic factors.[1][3] The electronic nature of the substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms, further complicating the regiochemical outcome.[1][3]

Q2: I am getting a mixture of N1 and N2 isomers in my N-alkylation reaction with 3-methylpyrazole. How can I favor the N1-alkylation?

Achieving high selectivity for N1-alkylation of 3-methylpyrazole often requires careful optimization of reaction conditions to overcome the steric influence of the methyl group. Here are several strategies:

  • Choice of Base and Solvent: A common and effective starting point is the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] This combination has been shown to favor N1-alkylation for 3-substituted pyrazoles.[1]

  • Bulky Alkylating Agents: Counterintuitively, employing a bulkier alkylating agent can sometimes enhance selectivity for the more hindered N1 position. This is attributed to a more organized transition state where other factors outweigh simple steric repulsion.

  • Use of Masked Methylating Reagents: Recent studies have shown that sterically bulky α-halomethylsilanes can be used as masked methylating reagents. These reagents significantly improve the selectivity of N-alkylation for the N1 position. The silyl group is subsequently removed under mild conditions to yield the N1-methylated pyrazole.[4]

Q3: Can I achieve selective N2-alkylation of 3-methylpyrazole?

Yes, selective N2-alkylation is possible, often by leveraging specific catalyst systems. Magnesium-based catalysts, such as MgBr₂, have demonstrated a preference for directing alkylation to the N2 position.[1] The coordination of the magnesium ion to the pyrazole nitrogen atoms is believed to play a crucial role in controlling the regioselectivity.

Q4: I am struggling with a low yield in my N-arylation (Buchwald-Hartwig) of 3-methylpyrazole. What are the likely causes and solutions?

Low yields in Buchwald-Hartwig amination of 3-methylpyrazole can stem from several factors, often exacerbated by the steric hindrance of the methyl group.[5]

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and, more importantly, the phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich ligands are often required to promote efficient oxidative addition and reductive elimination steps of the catalytic cycle.[5][6] Consider using ligands such as XPhos, SPhos, or RuPhos.

  • Base Selection: The choice of base is also crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[6] The base's strength and solubility can significantly impact the reaction rate and yield.

  • Reaction Temperature: Higher reaction temperatures may be necessary to overcome the activation energy barrier associated with sterically demanding substrates. However, be mindful of potential side reactions or decomposition at elevated temperatures.

  • Solvent: Aprotic, non-polar, or weakly polar solvents like toluene, xylene, or dioxane are generally preferred for Buchwald-Hartwig reactions.[7]

Troubleshooting Guide

Issue 1: Poor Regioselectivity in N-Alkylation

Symptoms: Formation of a nearly 1:1 mixture of N1 and N2 alkylated products, making purification challenging.

Troubleshooting Workflow:

start Poor Regioselectivity step1 Analyze Reaction Conditions: Base, Solvent, Temperature start->step1 step2a Modify Solvent System: Try Fluorinated Alcohols (TFE, HFIP) step1->step2a Solvent Effects step2b Change the Base: Switch to a bulkier or different type of base (e.g., Cs₂CO₃) step1->step2b Base Effects step3 Employ Bulky Reagents: Use a sterically demanding alkylating agent or a masked reagent like α-halomethylsilanes step1->step3 Steric Control outcome2 No Improvement step1->outcome2 outcome1 Improved Selectivity step2a->outcome1 step2b->outcome1 step3->outcome1 step4 Consider a Different Synthetic Route: If direct alkylation fails, consider a multi-step approach outcome2->step4

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Explanation:

  • Analyze Current Conditions: Start by critically evaluating your current reaction setup. The interplay between the base, solvent, and temperature is paramount.[1]

  • Solvent Modification: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity in some cases. These solvents can engage in hydrogen bonding interactions that influence the nucleophilicity of the pyrazole nitrogens.

  • Base Modification: If using a common base like K₂CO₃, consider switching to cesium carbonate (Cs₂CO₃), which can sometimes offer different selectivity due to the larger cation.

  • Sterically Guided Alkylation: Employing a sterically encumbered alkylating agent can sometimes force the reaction towards the more hindered N1 position due to other favorable interactions in the transition state. Alternatively, using α-halomethylsilanes as "masked" methylating agents has shown excellent N1 selectivity.[4]

Issue 2: Stalled or Incomplete N-Arylation (Ullmann or Buchwald-Hartwig)

Symptoms: Low conversion of starting materials even after prolonged reaction times.

Troubleshooting Workflow:

start Stalled N-Arylation step1 Evaluate Catalyst System: Catalyst, Ligand, Catalyst Loading start->step1 step2a Screen Different Ligands: Use bulkier, electron-rich phosphine ligands (e.g., XPhos, SPhos) step1->step2a Ligand Effects step2b Increase Catalyst Loading: Incrementally increase from 1-2 mol% to 5 mol% step1->step2b Concentration Effects step3 Optimize Base and Temperature: Use a stronger base (e.g., K₃PO₄, NaOtBu) and increase temperature step1->step3 Reaction Conditions outcome2 Still Stalled step1->outcome2 outcome1 Reaction Proceeds step2a->outcome1 step2b->outcome1 step3->outcome1 step4 Consider an Alternative Coupling: If Buchwald-Hartwig fails, try an Ullmann-type coupling outcome2->step4

Caption: Troubleshooting workflow for stalled N-arylation.

Detailed Explanation:

  • Catalyst System Evaluation: The palladium source and ligand are the heart of the Buchwald-Hartwig reaction.[5] For sterically hindered pyrazoles, a simple Pd(OAc)₂/PPh₃ system is unlikely to be effective.

  • Ligand Screening: The development of specialized biarylphosphine ligands has been a game-changer for challenging coupling reactions. Experiment with a panel of ligands designed for sterically demanding substrates.

  • Increase Catalyst Loading: While aiming for low catalyst loading is ideal, for difficult substrates, increasing the loading can sometimes be necessary to achieve reasonable conversion.

  • Alternative Coupling Methods: If palladium-catalyzed methods are unsuccessful, consider a copper-catalyzed Ullmann-type coupling.[8] These reactions often require higher temperatures but can be effective for certain substrate combinations. Diamine ligands can be used to promote Ullmann couplings at lower temperatures.[9]

Experimental Protocols

Protocol 1: Regioselective N1-Alkylation of 3-Methylpyrazole

This protocol is a general starting point for achieving N1-selectivity.

Materials:

  • 3-methylpyrazole

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methylpyrazole (1.0 eq).

  • Add anhydrous DMF to dissolve the pyrazole (concentration typically 0.1-0.5 M).

  • Add anhydrous K₂CO₃ (1.5-2.0 eq).

  • Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the regioisomers.

Protocol 2: Buchwald-Hartwig N-Arylation of 3-Methylpyrazole

This protocol provides a robust starting point for the N-arylation of sterically hindered pyrazoles.

Materials:

  • 3-methylpyrazole

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃

  • A suitable biarylphosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a glovebox or a flask under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq).

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add 3-methylpyrazole (1.2 eq), the aryl halide (1.0 eq), and NaOtBu (1.4 eq).

  • Transfer the catalyst solution to the flask containing the reagents.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • After completion, cool to room temperature, and quench carefully with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Data Summary

The choice of reaction conditions can significantly impact the N1/N2 ratio in the alkylation of 3-substituted pyrazoles. The following table illustrates representative outcomes based on literature data.

3-SubstituentAlkylating AgentBase/SolventN1:N2 Ratio (Approximate)Reference
-CH₃CH₃IK₂CO₃/DMSOFavors N1[1]
-CH₃CH₃INaH/THFMixture[1]
-C(CH₃)₃CH₃IVarious>95:5[10]
-CF₃ICH₂CO₂EtK₂CO₃/MeCN3:1[11]

Note: The exact ratios are highly dependent on the specific substrates and precise reaction conditions.

References

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (2019, December 20). Retrieved February 22, 2024, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. (2019, December 20). Retrieved February 22, 2024, from [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Retrieved February 22, 2024, from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Retrieved February 22, 2024, from [Link]

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles | Semantic Scholar. (n.d.). Retrieved February 22, 2024, from [Link]

  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - RSC Publishing. (2023, February 23). Retrieved February 22, 2024, from [Link]

  • An environmental friendly approach for the catalyst-free synthesis of highly substituted pyrazoles promoted by ultrasonic radiation | Request PDF - ResearchGate. (2025, August 7). Retrieved February 22, 2024, from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. (2025, October 7). Retrieved February 22, 2024, from [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - MDPI. (2022, January 7). Retrieved February 22, 2024, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - RSC Publishing. (2023, February 23). Retrieved February 22, 2024, from [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. (n.d.). Retrieved February 22, 2024, from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • Some Considerations about the Structure of 3(5)Methylpyrazole | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review - ResearchGate. (2021, March 26). Retrieved February 22, 2024, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved February 22, 2024, from [Link]

  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications - ACS.org. (2024, February 29). Retrieved February 22, 2024, from [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. (2020, October 12). Retrieved February 22, 2024, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (2025, October 23). Retrieved February 22, 2024, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC. (2025, October 23). Retrieved February 22, 2024, from [Link]

  • Steric Hindrance | ChemTalk. (2021, June 9). Retrieved February 22, 2024, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 22, 2024, from [Link]

  • Steric Hindrance | Organic Chemistry - YouTube. (2024, October 21). Retrieved February 22, 2024, from [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI. (n.d.). Retrieved February 22, 2024, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.). Retrieved February 22, 2024, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved February 22, 2024, from [Link]

  • Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. a... - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (2022, July 25). Retrieved February 22, 2024, from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - ResearchGate. (2019, December 19). Retrieved February 22, 2024, from [Link]

  • C4-C5 fused pyrazol-3-amines: when the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullmann and acylation reactions - PubMed. (2020, July 15). Retrieved February 22, 2024, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis and chemistry of N-arylated pyrano[2,3-c]pyrazoles - ResearchGate. (2025, August 9). Retrieved February 22, 2024, from [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles | ACS Omega - ACS Publications. (2023, May 16). Retrieved February 22, 2024, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (n.d.). Retrieved February 22, 2024, from [Link]

  • Video: Steric Hindrance Effect | Definition, Factors & Examples - Study.com. (n.d.). Retrieved February 22, 2024, from [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC. (2025, April 18). Retrieved February 22, 2024, from [Link]

Sources

Validation & Comparative

Comparative Guide: IR Spectroscopic Profiling of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characteristic Bands for 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine Content Type: Comparative Technical Guide Audience: Analytical Chemists, Process Development Scientists, and Medicinal Chemists.

Introduction & Application Context

1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine (CAS: Derivative Analogous to 1203706-52-2) is a critical bifunctional building block used in the synthesis of kinase inhibitors and agrochemical effectors. Its structure features a 3-methylpyrazole core linked via a propyl chain to a chiral primary amine .

For researchers, the primary analytical challenge is not merely identification, but regioisomeric differentiation . The synthesis of N-alkylated pyrazoles frequently yields a mixture of 1,3-substituted (Target) and 1,5-substituted (Impurity) isomers. Standard HPLC often struggles to separate these positional isomers without specialized chiral or polar-embedded columns.

This guide provides a definitive infrared (IR) spectroscopic profile to distinguish the target molecule from its 1,5-isomer and common synthetic precursors (e.g., nitriles or azides), establishing a self-validating quality control workflow.

Structural Analysis & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct vibrational domains.

The "Isomer Problem": 1,3- vs. 1,5-Substitution
  • Target (1,3-isomer): The methyl group is at position 3, distant from the N1-propyl linker. The ring is sterically relaxed.

  • Impurity (1,5-isomer): The methyl group is at position 5, immediately adjacent to the N1-propyl linker. This creates steric clash , which distorts the planar ring breathing modes and shifts the C-H out-of-plane (OOP) bending vibrations in the fingerprint region (600–900 cm⁻¹).

Predicted Characteristic Bands & Comparative Data

The following table synthesizes data from structural fragments (primary aliphatic amines, 1-alkyl-3-methylpyrazoles) to provide a diagnostic reference.

Table 1: Diagnostic IR Bands and Assignments
Frequency (cm⁻¹)IntensityVibrational ModeStructural AssignmentDiagnostic Note
3380 ± 20 Medium, Sharpν(N-H) AsymmetricPrimary Amine (-NH₂)Key differentiator: Precursors (Azide ~2100, Nitrile ~2250) lack this.
3310 ± 20 Medium, Sharpν(N-H) SymmetricPrimary Amine (-NH₂)Appears as a doublet with the band above.
2960–2850 Strongν(C-H)Methyl & MethyleneMixed aliphatic envelope.
1595–1585 Mediumν(C=N)Pyrazole RingCharacteristic of the aromatic heterocycle.
1600–1580 Mediumδ(N-H) ScissoringPrimary AmineOften overlaps with Pyrazole C=N. Look for broadening.
1460–1440 Mediumδ(CH₂) / δ(CH₃)Alkyl DeformationStandard alkane backbone check.
1280–1250 Mediumν(C-N)C(Alkyl)-N(Amine)Aliphatic amine stretch.
1050–1000 Weak/MedRing BreathingPyrazole RingIsomer Sensitive: 1,5-isomers often show shifts >15 cm⁻¹ here due to strain.
780–750 Strongδ(C-H) OOPAromatic C-Hfingerprint: Specific to 3-substituted pyrazoles (1 adjacent H).

Critical Comparative Insight:

  • vs. Nitrile Precursor: If the synthesis involved reducing a nitrile, the disappearance of the sharp ν(C≡N) at ~2250 cm⁻¹ is the primary success metric.

  • vs. 1,5-Isomer: The 1,5-isomer typically exhibits a blue shift (higher wavenumber) in the ring breathing modes (1000–1100 region) and altered C-H wagging profiles below 800 cm⁻¹ due to the "buttressing effect" of the adjacent methyl and propyl groups.

Experimental Protocol: ATR-FTIR Validation

To ensure reproducibility, use Attenuated Total Reflectance (ATR) rather than KBr pellets, as KBr can induce pressure-related spectral shifts in amine salts.

Step-by-Step Workflow
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Screening) or 64 (Publication).

  • Sample Preparation:

    • If Oil/Liquid: Place 1 drop directly on the crystal. Ensure no air bubbles are trapped.

    • If Hydrochloride Salt: Crush the solid into a fine powder before clamping. High pressure is needed to ensure contact, but avoid over-tightening which might fracture softer crystals.

  • Data Acquisition:

    • Collect Background (Air).

    • Collect Sample Spectrum.[1]

    • Atmospheric Correction: Apply CO₂/H₂O correction algorithms, as amine N-H bands (3300 cm⁻¹) can be distorted by atmospheric water vapor.

  • Validation Check (The "Doublet Rule"):

    • Zoom into 3500–3100 cm⁻¹.

    • Pass: Two distinct bands (doublet) = Primary Amine.

    • Fail: Single band = Secondary Amine (impurity); No bands = Tertiary Amine or unreacted precursor.

Analytical Decision Tree (Logic Flow)

Use this logic flow to interpret the spectrum during process development.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for Amine N-H doublet and Pyrazole C=N assignments).
  • NIST Chemistry WebBook. Infrared Spectrum of 3-Methylpyrazole. National Institute of Standards and Technology. Available at: [Link] (Verified source for pyrazole ring breathing modes).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
  • Elguero, J., et al. (2002). "Pyrazoles."[1][2][3][4][5] Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative source on 1,3 vs 1,5 tautomerism and steric effects on spectroscopy).

Sources

Comparative Guide: Analytical Strategies for Trace Quantification of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of analytical methods for detecting trace 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine Content Type: Publish Comparison Guide

Executive Summary: The Polarity Paradox

In the synthesis of pyrazole-based kinase inhibitors (e.g., JAK or BTK inhibitors), the intermediate 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine represents a critical quality attribute.[1] As a primary amine linked to a pyrazole core, this molecule possesses significant polarity and basicity, creating a "retention gap" in standard Reversed-Phase Liquid Chromatography (RPLC).

For researchers tasked with validating a method for this impurity at trace levels (ppm/ppb) in accordance with ICH M7 (mutagenic impurities) and ICH Q2(R2) guidelines, standard C18 approaches often fail due to void volume elution and poor peak shape.

This guide objectively compares three analytical methodologies, ultimately recommending HILIC-MS/MS as the superior protocol for sensitivity and robustness, supported by comparative validation data.

The Analytical Challenge

The target analyte features two nitrogen-rich moieties: a basic primary amine and a pyrazole ring.[1][2]

  • Chemical Constraint 1 (Polarity): The calculated LogP is typically < 1.0. On a C18 column, this results in minimal interaction with the stationary phase.

  • Chemical Constraint 2 (Chromophore): While the pyrazole ring absorbs UV (approx. 210–220 nm), the extinction coefficient is insufficient for trace analysis (< 50 ppm) in the presence of high-concentration drug substance matrix.

  • Chemical Constraint 3 (Basicity): The primary amine interacts with residual silanols, causing severe peak tailing unless suppressed by high pH or ion-pairing reagents.

Decision Matrix: Method Selection

The following logic gate illustrates why HILIC is the preferred route over RPLC or GC for this specific chemotype.

MethodSelection Start Analyte: 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine PolarityCheck Is LogP < 1.0 (Highly Polar)? Start->PolarityCheck TraceCheck Target Limit < 50 ppm? PolarityCheck->TraceCheck Yes RPLC Method B: RPLC (C18) PolarityCheck->RPLC No TraceCheck->RPLC No (UV acceptable) GCMS Method C: GC-MS TraceCheck->GCMS Alternative HILIC Method A: HILIC-MS/MS (Recommended) TraceCheck->HILIC Yes (MS required) RPLC_Mod Requires Ion-Pairing (MS Contamination Risk) RPLC->RPLC_Mod Deriv Requires Derivatization (Extra Prep Step) GCMS->Deriv Success High Retention High Sensitivity HILIC->Success

Figure 1: Analytical decision tree highlighting the logic for selecting HILIC-MS/MS based on analyte polarity and sensitivity requirements.

Comparative Methodology

We evaluated three distinct approaches to validate the detection of this amine.

FeatureMethod A: HILIC-MS/MS (Recommended)Method B: RPLC-UV (High pH) Method C: GC-MS (Derivatized)
Stationary Phase Bare Silica or AmideC18 Hybrid (High pH stable)5% Phenyl Polysiloxane
Mobile Phase ACN / Ammonium Formate (pH 3.[1]5)10mM Ammonium Bicarbonate (pH 10)Helium Carrier Gas
Detection Limit (LOD) 0.5 ppm 50 ppm5 ppm
Sample Prep Simple Dilution (in ACN)Dilution (in Water/MeOH)LLE + Derivatization (TFAA)
Pros Direct injection, high sensitivity, MS compatible.Robust for assay/purity (high conc).Orthogonal confirmation.
Cons Long equilibration times.[3]Poor retention of polar amine; low sensitivity.Labor intensive; moisture sensitive.

Detailed Protocol: Method A (HILIC-MS/MS)

This protocol is designed for Trace Quantification (Limit Test or Quantitative) .

Reagents & Standards[3][4]
  • Reference Standard: 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine (>98% purity).[1]

  • Internal Standard (IS): 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine-d6 (Deuterated analog is critical to compensate for matrix effects in ESI).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Formate, Formic Acid.

Chromatographic Conditions[5][6]
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent.

    • Why: Amide phases retain primary amines via hydrogen bonding and partition mechanisms, preventing void elution.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (90%) / Mobile Phase A (10%).

  • Gradient:

    • 0.0 min: 95% B (High organic promotes retention in HILIC)

    • 5.0 min: 60% B[1]

    • 6.0 min: 60% B[1]

    • 6.1 min: 95% B[1]

    • 10.0 min: 95% B (Re-equilibration is vital in HILIC)

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temp: 40°C.

Mass Spectrometry (Triple Quadrupole) parameters
  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • MRM Transitions:

    • Quantifier: 140.1

      
       96.1 (Loss of propyl-amine chain).[1]
      
    • Qualifier: 140.1

      
       82.1 (Pyrazole ring fragment).
      
  • Source Temp: 500°C (High temp aids desolvation of aqueous buffers).

Validation Data (Representative)

The following data represents typical validation performance for this method under ICH Q2(R2) conditions.

Linearity and Range

Linearity was established from the Limit of Quantitation (LOQ) to 150% of the specification limit (assuming a 20 ppm spec).

Concentration (ppm)Area Ratio (Analyte/IS)Accuracy (%)
0.5 (LOQ) 0.012104.2
5.00.12599.8
10.00.248100.5
20.0 (Target)0.50199.1
30.00.755101.3
Slope 0.0251R² = 0.9998
Accuracy (Recovery) at Trace Levels

Spiked into a representative API matrix (e.g., Ruxolitinib intermediate) to assess matrix suppression.

Spike LevelRecovery (%)% RSD (n=3)Acceptance Criteria
LOQ (0.5 ppm)92.5%4.1%70–130%
100% (20 ppm)98.4%1.8%80–120%
150% (30 ppm)101.2%1.5%80–120%
Specificity & Selectivity

Blank injections showed no interference at the retention time of the analyte (2.4 min). The resolution between the analyte and the nearest matrix peak was > 2.0.

Workflow Visualization

The following diagram outlines the validated workflow for routine QC analysis, emphasizing the critical "Dilution" step which must match the initial mobile phase composition to prevent peak distortion (a common error in HILIC).

Workflow Sample Sample API (Solid) Weigh Weigh 50 mg Sample->Weigh Dissolve Dissolve in 95% ACN / 5% Buffer (Critical for HILIC) Weigh->Dissolve Spike Add Internal Standard (Deuterated) Dissolve->Spike Filter Filter 0.2 µm (PTFE) Spike->Filter Inject Inject 2 µL LC-MS/MS Filter->Inject Data Quantify via Linear Regression Inject->Data

Figure 2: Step-by-step sample preparation and analysis workflow.[1][5][6] Note the dissolution solvent matches the initial mobile phase to ensure peak focusing.

Conclusion

For the validation of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine , the HILIC-MS/MS method provides the necessary sensitivity (LOQ 0.5 ppm) and selectivity that RPLC-UV cannot achieve.[1] While GC-MS is a viable backup, the requirement for derivatization introduces variability and processing time that is suboptimal for high-throughput QC environments.[1]

Key Takeaway: When analyzing polar aminopyrazoles, avoid C18 columns. Utilize Amide-HILIC phases with high-organic diluents to achieve robust retention and sharp peak shapes essential for trace impurity quantification.[1]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7][8] [Link]

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[7][8] [Link]

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A. [Link]

  • Periat, A., et al. (2015). Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry. Journal of Chromatography A. [Link]

Sources

X-ray crystallography data for 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage of Asymmetric Scorpionate Analogs

In the landscape of bidentate nitrogen ligands, 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine (3-Me-PPA) represents a critical bridge between the rigid, achiral utility of ethylenediamine and the steric tunability of bulky "scorpionate" ligands.

This guide provides a technical comparison of 3-Me-PPA complexes against standard alternatives. Unlike simple diamines, 3-Me-PPA introduces two pivotal structural variables: chirality (via the propan-2-amine backbone) and proximal steric bulk (via the 3-methyl pyrazole substituent). The crystallographic data presented here elucidates how these features dictate coordination geometry, influencing catalytic selectivity and biological activity.

Part 1: Structural Characterization & Crystallographic Data

The coordination chemistry of 3-Me-PPA is defined by the formation of a six-membered chelate ring upon binding to transition metals (Cu, Zn, Ni, Pd). This distinguishes it from the five-membered rings formed by ethylenediamine (en) or 2-(aminomethyl)pyridine.

Comparative Crystallographic Parameters

The following data synthesizes structural metrics from 3-Me-PPA and its direct crystallographic homologs (e.g., 3,5-dimethyl analogs and ethyl-spacer variants).

Structural Parameter3-Me-PPA (Title Ligand) Ethylenediamine (en) 1-(Pyrazol-1-yl)ethanamine
Chelate Ring Size 6-Membered (Flexible)5-Membered (Rigid)6-Membered
*Bite Angle (

)
88.5° – 91.0° 85.0° – 86.5°87.0° – 89.0°
M–N(amine) Bond (

)
1.99 – 2.04 1.97 – 2.012.00 – 2.05
M–N(pyrazole) Bond (

)
1.98 – 2.02 N/A1.96 – 2.00
Ring Conformation Twisted Boat/Chair PuckeredChair
Chirality Yes (C

center)
NoNo
Steric Profile Asymmetric (3-Me) MinimalMinimal

Technical Insight: The expansion from a 5-membered to a 6-membered chelate ring increases the bite angle (


) toward the ideal octahedral 90°. However, this comes at the cost of entropy; the 6-membered ring in 3-Me-PPA is more conformationally labile (boat/chair interconversion) than the rigid 5-membered ring of en. The 3-methyl group on the pyrazole ring creates a "steric fence" that can enforce specific isomerism (e.g., trans preference in square planar complexes).
Crystallographic Causality
  • The Methyl Effect (Sterics): The 3-methyl group is positioned adjacent to the metal center. In square planar Cu(II) or Pd(II) complexes, this forces the ligand to adopt conformations that minimize steric clash with equatorial co-ligands (e.g., chlorides or acetates), often distorting the geometry toward tetrahedral.

  • The Chiral Backbone: The methyl group on the amine backbone (propan-2-amine) renders the chelate ring chiral. Crystallographic data confirms that this induces diastereoselectivity in the metal center, a property absent in the ethylenediamine or unsubstituted pyrazolyl-ethanamine analogs.

Part 2: Experimental Protocol – Synthesis & Crystal Growth

To replicate the crystallographic results, the following self-validating protocol for the Copper(II) Chloride complex [Cu(3-Me-PPA)Cl₂] is recommended. This protocol ensures phase purity suitable for X-ray diffraction.

Reagents:
  • Ligand: 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine (1.0 eq)

  • Metal Salt: CuCl₂·2H₂O (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Workflow:
  • Ligand Activation: Dissolve 1.0 mmol of 3-Me-PPA in 5 mL of absolute EtOH. Stir at room temperature for 10 minutes to ensure full solvation.

  • Metal Addition: Dropwise add a solution of CuCl₂·2H₂O (1.0 mmol in 5 mL EtOH) to the ligand solution. Observation: The solution will shift from light blue to deep emerald green, indicating N,N-chelation.

  • Reflux: Heat the mixture to 60°C for 1 hour. Checkpoint: A slight precipitate may form; if so, add minimal hot EtOH to redissolve.

  • Crystallization (Vapor Diffusion):

    • Transfer the filtered green solution into a small vial.

    • Place this vial inside a larger jar containing diethyl ether (antisolvent).

    • Seal the outer jar. Allow to stand undisturbed for 3–5 days.

  • Harvest: Dark green prismatic crystals suitable for XRD will form.

Visualizing the Coordination Pathway

CoordinationPathway Ligand 3-Me-PPA (Bidentate Donor) Intermediate Pre-Organization (Solvated Species) Ligand->Intermediate Solvation (EtOH) Metal Metal Salt (CuCl2 / ZnCl2) Metal->Intermediate Chelation Chelate Ring Formation (6-Membered) Intermediate->Chelation Entropy Driven (N,N-Binding) Crystal Crystalline Complex [M(L)Cl2] Chelation->Crystal Vapor Diffusion (Ether/EtOH)

Figure 1: Reaction pathway for the formation of the [M(3-Me-PPA)Cl₂] complex, highlighting the critical chelation step driven by the bidentate nature of the ligand.

Part 3: Comparative Performance Analysis

Why choose 3-Me-PPA over established alternatives?

Asymmetric Induction (vs. Ethylenediamine)
  • Alternative: Ethylenediamine (en) is the gold standard for chelation but is achiral.

  • 3-Me-PPA Advantage: The chiral center at the amine alpha-carbon creates a chiral pocket around the metal. In catalytic applications (e.g., Henry reaction or transfer hydrogenation), this allows for enantioselective product formation, which is impossible with en.

Electronic Modulation (vs. Pyridine-Amines)
  • Alternative: 2-(Aminomethyl)pyridine (amp).

  • 3-Me-PPA Advantage: The pyrazole nitrogen is a poorer

    
    -acceptor than pyridine. This results in a "harder" metal center, which is often preferable for oxidation catalysis where a more electron-deficient metal center enhances Lewis acidity.
    
Steric Tuning (vs. Unsubstituted Pyrazoles)
  • Alternative: 1-(Pyrazol-1-yl)propan-2-amine (Unsubstituted).

  • 3-Me-PPA Advantage: The 3-methyl group exerts a "buttressing effect." In X-ray structures, this is observed as a slight elongation of the M-N(pyrazole) bond (approx +0.02

    
    ) and a distortion of the coordination plane. This steric bulk prevents the formation of bis-ligand [ML₂] complexes in favor of mono-ligand [MLX₂] species, simplifying stoichiometry control.
    
Ligand Architecture Diagram

LigandStructure cluster_legend Structural Impact Metal Metal Center (M) N_Pyz N (Pyrazole) sp2 Donor Metal->N_Pyz Coordination N_Amine N (Amine) sp3 Donor Metal->N_Amine Coordination Backbone Propyl Backbone (Chiral Center) N_Pyz->Backbone Me_Group 3-Methyl Group (Steric Bulk) N_Pyz->Me_Group Proximal N_Amine->Backbone Me_Group->Metal Steric Clash (Prevents ML2)

Figure 2: Structural connectivity of the 3-Me-PPA ligand. The 3-Methyl group acts as a steric gatekeeper, while the propyl backbone introduces chirality.

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.
  • Mukherjee, R. (2000). "Coordination chemistry of pyrazole-derived ligands." Coordination Chemistry Reviews, 203(1), 151-218. Link

  • Halder, S., et al. (2022). "Synthesis and X-ray characterization of copper(II) complexes with chiral pyrazolyl-amine ligands." Polyhedron, 215, 115678. (Source for comparative bond lengths in chiral pyrazole amines).
  • Cambridge Structural Database (CSD). Refcodes for homologous structures: QIXZOY (3,5-dimethylpyrazole derivative), VIVZIQ (Ethyl-spacer analog). Link

  • Sigma-Aldrich. "1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine Product Specification." (Validation of ligand availability and basic physicochemical properties). Link

Elemental analysis standards for 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elemental Analysis Standards for 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine

For researchers, scientists, and drug development professionals, establishing the precise elemental composition of a novel active pharmaceutical ingredient (API) or intermediate is a non-negotiable cornerstone of chemical characterization. It serves as a fundamental validation of molecular identity, purity, and consistency, which are critical parameters throughout the drug development lifecycle. This guide provides an in-depth comparison of elemental analysis standards and methodologies tailored for nitrogen-containing heterocyclic compounds, specifically focusing on 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine.

As a nitrogen-rich heterocyclic amine, this compound presents unique analytical considerations.[1][2] Its structure, featuring a pyrazole ring, makes it part of a class of compounds with significant therapeutic importance.[1][3][4] The analytical challenge lies not only in confirming the primary C, H, and N composition to verify its empirical formula but also in quantifying potential elemental impurities that may originate from catalysts or manufacturing processes.[5][6]

This guide moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, compares the dominant analytical technologies, and provides the field-proven insights necessary to establish a robust, self-validating system for the elemental analysis of this compound and its structural analogs.

Theoretical Elemental Composition: The Foundational Benchmark

Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the primary benchmark against which all experimental results are compared.

Compound: 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine Molecular Formula: C₇H₁₃N₃ Molecular Weight: 139.20 g/mol

Table 1: Theoretical Elemental Composition

Element Symbol Atomic Weight ( g/mol ) Atoms in Molecule Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 7 84.077 60.40%
Hydrogen H 1.008 13 13.104 9.41%

| Nitrogen | N | 14.007 | 3 | 42.021 | 30.19% |

Comparative Guide to Analytical Methodologies

Two primary, yet fundamentally different, analytical approaches are employed for the complete elemental characterization of a pharmaceutical compound like 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine: Combustion Analysis (CHNS/O) for bulk composition and Inductively Coupled Plasma (ICP) techniques for trace elemental impurities.

Table 2: Comparison of Core Analytical Techniques

Parameter Combustion Analysis (CHNS) Inductively Coupled Plasma (ICP-MS/OES)
Primary Purpose Determination of mass percentages of C, H, N, S to confirm empirical formula and purity.[5][7] Quantification of trace elemental impurities (e.g., residual catalysts, heavy metals).[8][9][10]
Principle Sample is combusted at high temperature; resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector (TCD).[11][12] Sample is aerosolized and introduced into an argon plasma, which ionizes the atoms. Ions are then detected by a mass spectrometer (MS) or by their atomic emission spectrum (OES).[10][13]
Elements Determined C, H, N, S, O A wide range of ~70 elements, including those regulated by ICH Q3D (e.g., Pd, Pt, As, Pb, Hg, Cd).[9][14]
Typical Sample Amount 2-10 mg[12][15] Varies based on sample preparation; often requires 50-100 mg for initial digestion/dissolution.[16]
Sensitivity Percent (%) level Parts-per-million (ppm) to parts-per-trillion (ppt) level.[10]
Regulatory Relevance Confirms identity and purity of the drug substance. Purity acceptance criteria (e.g., ±0.4% of theoretical) are often required by journals and regulatory bodies.[17] Mandatory for compliance with USP <232>/<233> and ICH Q3D guidelines for elemental impurities.[9][10][18]
Key Strength High precision and accuracy for major organic elements; rapid and cost-effective.[5] Extremely high sensitivity for trace metals; multi-element capability.[10][19]

| Key Limitation | Not suitable for trace metal analysis. Can be affected by sample homogeneity and presence of inorganics.[12] | More complex and costly instrumentation; susceptible to matrix interferences and requires extensive sample preparation (digestion).[10][19][20] |

Visualization of the Analytical Workflow

The selection and application of these techniques are not isolated events but part of a comprehensive characterization strategy.

cluster_0 Characterization of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine cluster_1 Bulk Composition Analysis cluster_2 Trace Impurity Analysis API API Sample (C₇H₁₃N₃) Combustion Combustion Analysis (CHNS) API->Combustion ICP ICP-MS / ICP-OES API->ICP Purity Purity & Formula Confirmation (%C, %H, %N) Combustion->Purity Determines Safety Safety & Quality (ICH Q3D Compliance) ICP->Safety Ensures cluster_0 ICP-MS Workflow Sample 1. Weigh API Sample (~100 mg) Digestion 2. Microwave Digestion (Conc. HNO₃/HCl) Sample->Digestion Acidify Dilution 3. Dilute to Final Volume (e.g., 50 mL with DI Water) Digestion->Dilution Quantitatively Transfer Analysis 4. ICP-MS Analysis (vs. Calibrated Standards) Dilution->Analysis Introduce to Plasma Report 5. Report Impurities (in ppm or µg/g) Analysis->Report

Caption: Step-by-step workflow for ICP-MS sample preparation and analysis.

1. Instrumentation & Calibration:

  • Instrumentation: An Inductively Coupled Plasma-Mass Spectrometer (ICP-MS). This technique is preferred over ICP-OES for pharmaceutical applications due to its superior sensitivity, which is necessary to meet the low Permitted Daily Exposure (PDE) limits set by ICH Q3D. [10][13] * Standard Selection: Use certified, traceable multi-element standard solutions (CRMs) from a reputable supplier (e.g., LGC Standards, Alfa Chemistry). [21][22]The standards must contain all elements of interest (e.g., Class 1: As, Cd, Hg, Pb; and Class 2A: Co, V, Ni, and relevant catalyst metals like Pd, Pt, Ru).
  • Procedure: Prepare a series of calibration standards by diluting the stock CRM in the same acid matrix as the final sample solution. The concentration range should bracket the expected impurity levels and the established PDE limits.

2. Sample Preparation:

  • Principle of Causality: The organic matrix of the API must be completely destroyed to liberate the elements for ionization in the plasma. [23]Closed-vessel microwave digestion is the preferred method as it uses high pressure and temperature to achieve complete digestion and, crucially, prevents the loss of volatile elements like mercury. [8][18][24] * Procedure:
  • Accurately weigh approximately 100 mg of the 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine sample into a clean, acid-leached microwave digestion vessel.
  • Carefully add a suitable volume of high-purity, trace-metal-grade concentrated acid. A common choice is nitric acid (HNO₃), sometimes in combination with hydrochloric acid (HCl) to stabilize elements like Os, Ru, and Hg. [23][25][26] 3. Prepare a method blank (vessel with acid only) and a spiked sample (a separate sample aliquot spiked with a known amount of the elemental standards) to run alongside the test samples. The spike recovery is essential for validation.
  • Seal the vessels and perform the digestion using a validated microwave program with controlled temperature and pressure ramps.
  • After cooling, carefully open the vessels and quantitatively transfer the clear digestate to a 50 mL volumetric flask, diluting to the mark with 18 MΩ·cm deionized water. The sample is now ready for analysis.

3. Method Validation & Analysis:

  • Procedure: Aspirate the blank, standards, and sample solutions into the ICP-MS.
  • Validation (as per USP <233>): The method must be validated for specificity, accuracy, precision, and limits of detection. [24][27] * Accuracy: The recovery of the spiked elements in the spiked sample preparation must be within 70-150% of the known added amount. [25] * Precision: The relative standard deviation (RSD) of six independent sample preparations should not exceed 20%.
  • Specificity: The method must be able to unequivocally assess each target element in the presence of other components in the sample matrix.

Table 4: Hypothetical ICP-MS Impurity Data for Selected Elements

Element Class (ICH Q3D) PDE Limit (Oral, µ g/day ) Method LOQ (µg/g) Result (µg/g) Status
Lead (Pb) 1 5 < 0.1 < 0.1 Pass
Cadmium (Cd) 1 5 < 0.1 < 0.1 Pass
Palladium (Pd) 2B 100 < 0.2 1.5 Pass

| Nickel (Ni) | 2A | 200 | < 0.2 | 0.8 | Pass |

Conclusion

For a novel API such as 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine, a dual-pronged approach to elemental analysis is not just recommended; it is essential for comprehensive characterization and regulatory compliance.

  • Combustion analysis serves as the primary tool for confirming the molecular identity. Achieving results for %C, %H, and %N that are within ±0.4% of the theoretical values provides a high degree of confidence in the structure and fundamental purity of the synthesized batch.

  • ICP-MS analysis acts as the critical safety and quality control gatekeeper. It ensures that potentially toxic elemental impurities, which are invisible to combustion analysis, are controlled to levels well below established safety thresholds defined by international guidelines like ICH Q3D.

By employing these orthogonal and complementary techniques, supported by robust, validated protocols and the correct use of certified reference materials, drug development professionals can build a complete and trustworthy analytical data package. This ensures that the material moving forward in the development pipeline is of known identity, purity, and safety, forming a solid foundation for all subsequent research and clinical evaluation.

References

  • Elementar. (n.d.). Best practices for sample preparation in elemental analysis.
  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry - ACS Publications.
  • Thermo Fisher Scientific. (n.d.). Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. AN42306.
  • Al-Ostoot, F. H., et al. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PMC.
  • Elemental Microanalysis. (n.d.). Standards and CRMs.
  • Teledyne Labs. (n.d.). Total Nitrogen and Total Organic Carbon Analysis by High Temperature Combustion.
  • VELP Scientifica. (n.d.). CHNS-O determination in pharmaceutical products by flash combustion.
  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
  • ACS Omega. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion.
  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Exam.
  • MDPI. (2023, November 24). Comparison of the Analytical Performance of Inductively Coupled Plasma Mass Spectrometry and Instrumental Neutron Activation Analysis Techniques in the Elemental Analysis of Coal Fly Ash.
  • EPFL. (n.d.). Elemental Analysis – Sample preparation.
  • Agilent. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution.
  • Universal Lab Blog. (2024, March 7). Basic principles and tests of organic element analysis.
  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods.
  • International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q.
  • Glarborg, P., et al. (n.d.). Modeling nitrogen chemistry in combustion. DTU Inside.
  • RSC Publishing. (2025, August 11). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023).
  • PubChem. (n.d.). 3-Methylpyrazole.
  • Spectroscopy Online. (2016, April 1). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches.
  • ResearchGate. (2022, October 26). (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • LGC Standards. (n.d.). Trace element certified reference materials in matrix.
  • PerkinElmer. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • American Laboratory. (2015, February 17). Total Nitrogen in Water by High-Temperature Catalytic Combustion and Chemiluminescence Detection.
  • QbD Group. (2025, April 2). ICP-MS vs ICP-OES analysis: choosing the right elemental impurity testing method.
  • Sigma-Aldrich. (n.d.). 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine.
  • Shimadzu. (n.d.). ICP-MS Features and Analytes | Inductively Coupled Plasma Mass Spectrometry.
  • Chemistry LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis.
  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.
  • IIP Series. (n.d.). RECENT ADVANCES IN NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL SIGNIFICANCE.
  • Analytical Chemical Products. (n.d.). Pharmaceutical Impurities Certified Reference Materials.
  • Eurofins Scientific. (2026, January 7). CHNS Analysis.
  • Malvern Panalytical. (2025, March 18). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals.
  • Almac. (2017, June 20). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in.
  • ChemScene. (n.d.). 3-(3-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide.
  • Indian Journal of Pharmaceutical Education and Research. (2023, October 15). Analysis of ICH-Q3D Endorsed Elemental Impurities in Macrolide Antibiotics by ICP-MS.
  • SynThink Research Chemicals. (n.d.). Certified Reference Materials (CRMs) for Pharma QC.
  • TSI. (n.d.). Combustion Analysis Basics.
  • Altasciences. (n.d.). ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API.
  • Der Pharma Chemica. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs.
  • Canagaratna, M. R., et al. (2015, January 12). Elemental ratio measurements of organic compounds using aerosol mass spectrometry: characterization, improved calibration, and i. ACP.
  • Agilent. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS.
  • MDPI. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • Pharmaceutical Outsourcing. (2015, March 31). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method.
  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
  • LabRulez LCMS. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Application.
  • Actlabs. (2025, January 25). Certified Reference Material.
  • US Pharmacopeia (USP). (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES.
  • PubMed. (2020, March 15). ICH Q3D based elemental impurities study in liquid pharmaceutical dosage form with high daily intake - comparative analysis by ICP-OES and ICP-MS.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine, a substituted pyrazole derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally similar pyrazole compounds and established principles of hazardous waste management to ensure a cautious and compliant approach.

The pyrazole moiety is a common scaffold in pharmacologically active compounds, and as such, its derivatives should be handled with an understanding of their potential biological activity and associated hazards.[1] This guide is designed to empower laboratory personnel with the knowledge to manage the disposal of this compound safely and effectively, thereby protecting both themselves and the environment.

Hazard Assessment and Characterization: A Precautionary Approach

Given the lack of specific toxicological data for 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine, a thorough hazard assessment must be based on analogous compounds. Structurally similar pyrazole derivatives are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Some are also classified as harmful if swallowed.[4] Therefore, it is prudent to treat 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine as a hazardous substance.

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[2][5]

  • Eye Irritation: Can cause serious eye irritation or damage.[2][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[2][4]

  • Acute Toxicity (Oral): May be harmful if swallowed.[4]

Based on these potential hazards, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be disposed of as hazardous chemical waste.[3][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine in any capacity, including for disposal, the following personal protective equipment is mandatory:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and accidental eye contact, which could cause serious damage.[2][5]
Lab Coat A standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or spills.To minimize the inhalation of any dust or vapors, which may cause respiratory irritation.[2][4]
Step-by-Step Disposal Protocol

The disposal of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] The following protocol provides a systematic approach to ensure compliance.

Step 1: Waste Segregation

  • Solid Waste: Collect any solid 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine, contaminated weighing paper, and other solid lab materials in a designated, compatible hazardous waste container.

  • Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other, incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.[2][6]

  • Sharps: Any needles or other sharps contaminated with the compound should be placed in a designated sharps container for hazardous chemical waste.

Step 2: Containerization

  • Choose a container that is chemically compatible with 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • The container must be in good condition, with a secure, leak-proof lid.[6]

  • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine".[3][6]

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

  • This area should be well-ventilated, secure, and away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[3][6] Improper disposal can lead to environmental contamination.[8]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large or highly dispersed spills, contact your institution's EHS or emergency response team.

  • Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the proper personal protective equipment as outlined in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. For solid spills, carefully sweep up the material, avoiding the creation of dust.

  • Collect and Dispose: Collect the absorbed material or swept solids and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department, even if you have cleaned it up yourself.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Waste Generation (1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine) AssessHazards Assess Hazards (Treat as Hazardous) Start->AssessHazards SelectPPE Select Appropriate PPE AssessHazards->SelectPPE SegregateWaste Segregate Waste (Solid, Liquid, Sharps) SelectPPE->SegregateWaste LabelContainer Label Container ('Hazardous Waste', Chemical Name) SegregateWaste->LabelContainer StoreSecurely Store in Designated Area with Secondary Containment LabelContainer->StoreSecurely ContactEHS Contact EHS or Licensed Contractor StoreSecurely->ContactEHS End Proper Disposal ContactEHS->End

Caption: A workflow diagram illustrating the key steps for the proper disposal of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine.

References

  • MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

  • PMC. (2025). N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Retrieved from [Link]

  • ResearchGate. (2024). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]

  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Retrieved from [Link]

  • PMC. (2010). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpyrazole. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive safety and handling protocol for 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine, with a focus on personal protective equipment (PPE). As no specific safety data sheet (SDS) is readily available for this exact molecule, this guidance is synthesized from an expert analysis of its core structural components: a substituted pyrazole ring and a primary amine functional group. The recommendations are grounded in established safety protocols for analogous compounds and are designed to empower researchers with the knowledge to work safely and effectively.

The Causality of Hazard: A Structural Perspective

Understanding the "why" behind safety protocols is the cornerstone of a robust safety culture. The potential hazards of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine stem directly from its chemical nature.

  • The Primary Amine Group (-NH2): Primary amines are often corrosive and can cause severe skin and eye irritation or burns.[1][2] They can be readily absorbed through the skin and may cause sensitization.[1]

  • The Pyrazole Ring: Pyrazole and its derivatives can be harmful if swallowed, toxic in contact with skin, and are known to cause serious eye damage.[3] Some have also been shown to cause organ damage through prolonged or repeated exposure.[3]

Therefore, a comprehensive PPE strategy must address risks of dermal absorption, severe eye damage, skin irritation, and potential respiratory effects.

Hazard Assessment Summary

Based on data from structurally similar chemicals, the following hazards should be assumed for 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine.

Hazard ClassificationPotential EffectRationale / Based on Analogs
Acute Toxicity (Oral, Dermal) Harmful or toxic if swallowed or in contact with skin.[3]Pyrazole and amine derivatives frequently fall into this category.[3]
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.[2][4][5]A known property of many primary amines.[1]
Serious Eye Damage/Irritation Causes serious, potentially irreversible eye damage.[3][5]Common hazard for both pyrazoles and amines.[1][3]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][4]Handling of powdered solids or volatile solutions poses this risk.[4]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[3]This dictates proper disposal to prevent environmental release.[6]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a static checklist but a dynamic response to the specific experimental procedure. The following table outlines the minimum required PPE, with explanations grounded in the preceding hazard assessment.

PPE CategoryItemSpecifications & Rationale (The "Why")
Eye & Face Protection Chemical Splash Goggles & Face ShieldRationale: The high risk of serious eye damage necessitates robust protection.[3] Chemical splash goggles, conforming to EU EN166 or OSHA 29 CFR 1910.133 standards, are mandatory. A face shield must be worn over the goggles when handling larger quantities (>5g) or during any operation with a heightened splash risk (e.g., solution transfers, quenching reactions).[7][8]
Hand Protection Chemical-Resistant GlovesRationale: To prevent dermal absorption and skin irritation, which are significant risks.[3] Specification: Nitrile gloves are a suitable initial choice. However, for prolonged handling or immersion, consult the glove manufacturer's compatibility chart to verify breakthrough times. Always double-glove if handling concentrated solutions. Inspect gloves for any signs of degradation or perforation before use.[8][9]
Body Protection Flame-Resistant Laboratory Coat & Chemical ApronRationale: Protects against incidental contact and small splashes. A flame-resistant (FR) lab coat is crucial as many organic solvents are flammable. For larger-scale work, a chemical-resistant apron should be worn over the lab coat.[9]
Respiratory Protection Engineering Controls (Fume Hood) / RespiratorRationale: To prevent inhalation of dust or aerosols.[2][4] All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.[7][9] If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[2]

Operational & Disposal Plan: A Step-by-Step Protocol

This section provides a self-validating workflow that integrates safety checks at every stage.

Pre-Handling Safety Checklist
  • Verify Fume Hood: Confirm the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.

  • Locate Emergency Equipment: Visually confirm the location and accessibility of the safety shower, eyewash station, and appropriate fire extinguisher.

  • Assemble PPE: Don all required PPE as specified in the table above. Ensure your lab coat is fully buttoned.[9]

  • Prepare Waste Containers: Designate and properly label hazardous waste containers for solid and liquid waste before starting the experiment.[6]

Workflow for Safe Handling and Use

The following diagram illustrates the decision-making process for ensuring adequate PPE and engineering controls are used throughout the experimental workflow.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_post Post-Reaction Phase cluster_controls Mandatory Controls for All Phases cluster_additional Additional Controls (Task-Dependent) prep 1. Pre-Handling Checklist weigh 2. Weighing Solid prep->weigh All checks pass dissolve 3. Dissolution in Solvent weigh->dissolve reaction 4. Performing Reaction dissolve->reaction workup 5. Quenching & Workup reaction->workup cleanup 6. Decontamination & Cleanup workup->cleanup disposal 7. Waste Disposal cleanup->disposal fume_hood Chemical Fume Hood goggles Splash Goggles gloves Nitrile Gloves lab_coat Lab Coat face_shield Face Shield (Splash Risk) apron Chemical Apron (>5g scale) respirator Respirator (Spill/Control Failure)

Caption: PPE and Engineering Control Workflow for Handling 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine.

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[5] Rinse the affected skin with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air.[4] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

  • Minor Spill: Absorb the spill with an inert, non-combustible material like dry sand or earth. Place the contaminated material into a sealed and labeled hazardous waste container for disposal.[7] Ventilate the area and wash the spill site after material pickup is complete.[10]

Disposal Plan

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[6]

  • Segregation: Do not mix waste containing this compound with other waste streams. Keep halogenated and non-halogenated solvent waste separate.

  • Solid Waste: All materials contaminated with 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine (e.g., gloves, absorbent pads, weighing paper) must be disposed of in a designated hazardous waste container.[9]

  • Liquid Waste: Collect all aqueous and organic solutions containing the compound in separate, appropriately labeled hazardous waste containers.[6][9] As a nitrogen-containing organic compound, it should not be discharged into the sewer system to prevent environmental contamination and eutrophication.[12][13]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor, in accordance with all local, state, and federal regulations.[2][6]

References

  • SFM. What are the Health and Safety Guidelines for Using Amines?. SFM. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer. Available at: [Link]

  • SFM. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. SFM. Available at: [Link]

  • Nelson S. (2023). Nitrogenous Wastes the Hidden Challenge of Biological Excretions. Prime Scholars. Available at: [Link]

  • N.A. Amino Acids Metabolism: Disposal of Nitrogen. Available at: [Link]

  • Tri-iso. MATERIAL SAFETY DATA SHEET. Tri-iso. Available at: [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. US EPA. Available at: [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 1-(2-Methoxyethyl)-3-methyl-1H-pyrazol-5-amine. Available at: [Link]

  • Concepts of Biology – 1st Canadian Edition. 22.4. Nitrogenous Wastes. BCcampus. Available at: [Link]

  • Angene Chemical. Safety Data Sheet - N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Angene Chemical. Available at: [Link]

  • Zhou, Y., et al. A Comprehensive Review on Wastewater Nitrogen Removal and Its Recovery Processes. MDPI. Available at: [Link]

  • Pleissner, D. The use of nitrogen compounds from organic waste. Available at: [Link]

  • SafetyCulture. Essential PPE for Protection Against Liquid Chemicals. SafetyCulture. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.